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Core Science & Biosynthesis

Foundational

A Framework for the Evaluation of 2-Methyl-3,4,5-piperidinetriol as a Novel α-Glucosidase Inhibitor

An In-Depth Technical Guide Abstract The management of postprandial hyperglycemia is a cornerstone of therapy for type 2 diabetes mellitus.[1] One of the most effective strategies to achieve this is through the inhibitio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The management of postprandial hyperglycemia is a cornerstone of therapy for type 2 diabetes mellitus.[1] One of the most effective strategies to achieve this is through the inhibition of α-glucosidase, a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[2] By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively blunt the sharp rise in blood glucose levels after a meal.[3][4] While existing drugs like acarbose and miglitol have validated this approach, the search for novel inhibitors with improved efficacy and tolerability continues.[5] Piperidine-based structures, which act as iminosugar mimetics, represent a privileged scaffold in this pursuit, with naturally occurring examples like nojirimycin demonstrating potent inhibitory activity.[6] This technical guide presents a comprehensive, multi-faceted framework for the systematic evaluation of 2-Methyl-3,4,5-piperidinetriol, a synthetic piperidine analogue, as a potential α-glucosidase inhibitor. We provide detailed, field-proven protocols for in vitro enzymatic assays, kinetic analysis to elucidate the mechanism of inhibition, and in silico molecular docking to predict binding interactions. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of next-generation antidiabetic agents.

The Therapeutic Rationale: Targeting α-Glucosidase for Glycemic Control

α-Glucosidase enzymes are located in the brush border of the small intestine and are essential for the final step in the digestion of carbohydrates.[2] They hydrolyze the α-glucosidic linkages of oligosaccharides and disaccharides, releasing monosaccharides like glucose for absorption into the bloodstream.[5] In individuals with type 2 diabetes, a rapid influx of glucose following a meal can overwhelm the body's compromised insulin response, leading to pronounced postprandial hyperglycemia.

Alpha-glucosidase inhibitors (AGIs) are oral medications that function as competitive inhibitors of these enzymes.[5] By slowing the rate of carbohydrate breakdown, AGIs reduce the rate of glucose absorption, leading to a more gradual and lower rise in post-meal blood glucose levels.[4][7] This mechanism is particularly beneficial for patients whose hyperglycemia is most pronounced after eating.[3][5] Commercially available AGIs, such as acarbose and miglitol, are established treatments for type 2 diabetes, often used as monotherapy or in combination with other antidiabetic drugs.[5][8]

The Chemical Rationale: Piperidines as Carbohydrate Mimetics

The structural foundation for many potent α-glucosidase inhibitors is the piperidine ring. This nitrogen-containing heterocycle, when appropriately hydroxylated, can closely mimic the structure of the natural pyranose ring of carbohydrates. These molecules, often termed iminosugars or azasugars, can fit into the enzyme's active site, but the substitution of the endocyclic oxygen with a protonated nitrogen atom leads to stronger ionic interactions with key acidic residues (e.g., Asp, Glu) in the active site, resulting in potent inhibition.

The naturally occurring compound 1-deoxynojirimycin (DNJ) is a classic example of a piperidine-based α-glucosidase inhibitor.[6] The study of DNJ and its analogues has established key structure-activity relationships (SAR) for this class. The number and stereochemistry of the hydroxyl groups are critical for potent inhibition. Therefore, synthetic analogues like 2-Methyl-3,4,5-piperidinetriol are promising candidates for investigation, as the methyl substitution offers a new point of variation for optimizing potency and selectivity.[6][9]

In Vitro Evaluation: Quantifying Inhibitory Potency

The initial step in characterizing any potential inhibitor is to determine its efficacy in a controlled, in vitro setting. The most common method is a colorimetric assay that measures the enzymatic cleavage of a chromogenic substrate.

Principle of the Assay

The assay utilizes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase hydrolyzes pNPG to α-D-glucose and p-nitrophenol.[10] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[10] In the presence of an inhibitor like 2-Methyl-3,4,5-piperidinetriol, the rate of pNPG hydrolysis is reduced, resulting in a lower absorbance. The percentage of inhibition is calculated by comparing the absorbance in the presence of the test compound to a control reaction without the inhibitor.[10]

Detailed Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is designed for a 96-well microplate format, allowing for efficient screening of multiple concentrations.

Reagents and Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 2-Methyl-3,4,5-piperidinetriol (Test Compound)

  • Acarbose (Positive Control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate and reader

Procedure:

  • Preparation of Solutions:

    • Enzyme Solution (0.5 U/mL): Dissolve α-glucosidase powder in 0.1 M sodium phosphate buffer (pH 6.8). Prepare this solution fresh before each experiment.[10]

    • Substrate Solution (5 mM pNPG): Dissolve pNPG in 0.1 M sodium phosphate buffer (pH 6.8).[10]

    • Test Compound Stock: Prepare a stock solution of 2-Methyl-3,4,5-piperidinetriol in DMSO. Create a dilution series to test a range of final concentrations (e.g., 1-1000 µM).

    • Positive Control Stock: Prepare a stock solution of Acarbose in DMSO and create a similar dilution series.

  • Assay Setup (in 96-well plate):

    • Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.

    • Add 20 µL of the diluted test compound solutions to the respective test wells.

    • Add 20 µL of the diluted Acarbose solutions to the positive control wells.

    • Add 20 µL of DMSO to the enzyme control wells (100% activity).

    • Add 20 µL of 0.5 U/mL α-glucosidase solution to all wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes.

    • Scientist's Note: This pre-incubation step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or slow-binding inhibitors.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 20 µL of 5 mM pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.[11]

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[11]

    • Rationale: The addition of a strong base like Na₂CO₃ drastically increases the pH, which denatures the enzyme and halts all catalytic activity. It also ensures the complete conversion of p-nitrophenol to the chromogenic p-nitrophenolate ion.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[2]

Data Analysis and IC₅₀ Determination

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100 [10]

Where:

  • A_control is the absorbance of the enzyme control (enzyme + buffer + substrate).

  • A_sample is the absorbance of the test well (enzyme + test compound + substrate).

The IC₅₀ value , which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Solutions: - Enzyme (0.5 U/mL) - Substrate (5mM pNPG) - Inhibitor Dilutions A1 Dispense Buffer, Inhibitor, and Enzyme into 96-well plate P1->A1 A2 Pre-incubate at 37°C for 15 min A1->A2 A3 Add pNPG Substrate to initiate reaction A2->A3 A4 Incubate at 37°C for 20 min A3->A4 A5 Add Na2CO3 to terminate reaction A4->A5 A6 Measure Absorbance at 405 nm A5->A6 D1 Calculate % Inhibition vs. Control A6->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Value D2->D3 G Lineweaver-Burk Plots for Inhibition Types cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive x_axis 1/[S] y_axis 1/V origin->x_axis origin->y_axis c_no_I c_no_I->y_axis No Inhibitor c_I c_I->y_axis + Inhibitor nc_no_I nc_no_I->x_axis No Inhibitor nc_I nc_I->x_axis + Inhibitor uc_no_I_start uc_no_I_end uc_no_I_start->uc_no_I_end No Inhibitor uc_I_start uc_I_end uc_I_start->uc_I_end + Inhibitor G P1 Obtain 3D Structure of α-Glucosidase (Receptor) D1 Prepare Receptor: Remove water, add hydrogens P1->D1 P2 Generate 3D Structure of Inhibitor (Ligand) D2 Prepare Ligand: Assign charges, minimize energy P2->D2 S1 Define Binding Site (Active Site Cavity) D1->S1 D2->S1 S2 Run Docking Simulation (e.g., AutoDock Vina) S1->S2 S3 Analyze Results: - Binding Energy (kcal/mol) - Binding Pose S2->S3 S4 Identify Key Interactions: - Hydrogen Bonds - Hydrophobic Contacts S3->S4

Sources

Exploratory

The Genesis of Specificity: A Technical Guide to the History and Discovery of 2-Methyl Substituted Iminosugars

For Researchers, Scientists, and Drug Development Professionals Preamble: The Quest for Targeted Glycosidase Inhibition In the intricate world of glycobiology, the quest for selective modulation of carbohydrate-processin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Targeted Glycosidase Inhibition

In the intricate world of glycobiology, the quest for selective modulation of carbohydrate-processing enzymes is a paramount challenge. Iminosugars, naturally occurring or synthetic mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom, have emerged as a cornerstone of this endeavor. Their ability to inhibit glycosidases, enzymes that catalyze the cleavage of glycosidic bonds, has paved the way for approved therapeutics for type 2 diabetes and lysosomal storage diseases.[1] However, the clinical utility of early iminosugars was often hampered by a lack of specificity, leading to off-target effects. This guide delves into a specific and significant advancement in the field: the strategic introduction of a methyl group at the 2-position of the iminosugar scaffold. This seemingly minor modification has profound implications for enzyme-inhibitor interactions, offering a pathway to enhanced selectivity and potency.

This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological evaluation of 2-methyl substituted iminosugars. It is designed to be a valuable resource for researchers and drug development professionals, offering insights into the rationale behind this structural modification and its impact on the therapeutic potential of this fascinating class of compounds.

The Iminosugar Scaffold: A Foundation for Innovation

The story of iminosugars begins with the discovery of nojirimycin in the 1960s, a glucose analog with a nitrogen atom in the ring.[2] This was followed by the isolation and synthesis of 1-deoxynojirimycin (DNJ), a more stable and potent α-glucosidase inhibitor.[2] These foundational discoveries sparked a wave of research into the synthesis and biological activity of a vast array of iminosugar derivatives.

Figure 1: General structures of a monosaccharide and an iminosugar, highlighting the replacement of the endocyclic oxygen with a nitrogen atom.

The primary mechanism of action for many iminosugars is the competitive inhibition of glycosidases. The protonated nitrogen atom in the iminosugar ring mimics the transition state of the glycosidic bond cleavage, leading to tight binding in the enzyme's active site.[3]

The Dawn of C-Alkylation: A Strategy for Selectivity

Early research efforts focused on modifying the N-alkyl chain of iminosugars, leading to clinically approved drugs like Miglitol and Miglustat.[4] However, to further refine the interaction with the enzyme's active site and enhance selectivity, researchers began to explore modifications to the core polyhydroxylated piperidine or pyrrolidine ring. The introduction of alkyl groups at various carbon positions, known as C-alkylation, emerged as a promising strategy.

While the precise first synthesis of a 2-methyl substituted iminosugar is not prominently documented as a singular breakthrough, the exploration of C-alkylated iminosugars gained traction as synthetic methodologies became more sophisticated. The rationale behind C-alkylation, particularly at the C-2 position, is to introduce a sterically demanding group that can probe the topology of the enzyme's active site, potentially leading to more specific interactions and altered inhibitory profiles.[5][6]

Synthetic Pathways to 2-Methyl Substituted Iminosugars: Overcoming Stereochemical Hurdles

The introduction of a methyl group at the C-2 position of an iminosugar scaffold presents a significant stereochemical challenge. The desired stereoisomer must be obtained with high purity to ensure specific biological activity. Several synthetic strategies have been developed to achieve this, often starting from readily available chiral precursors like carbohydrates or amino acids.

Key Synthetic Approaches

A common strategy involves the use of a key intermediate that allows for the stereoselective introduction of the methyl group. One such approach utilizes a 2-keto-C-allyl iminosugar, which can be accessed from a gluconolactam.[7] Grignard addition to the ketone at C-2 with a methylmagnesium halide, followed by further chemical transformations, can yield the desired 2-methyl substituted iminosugar.

Another approach involves a ring enlargement/C-alkylation strategy starting from a glucopyranose-derived azidolactol.[5] This methodology allows for the controlled introduction of alkyl chains at the C-2 position of a seven-membered iminosugar (azepane) scaffold.

Figure 2: A generalized synthetic workflow for the preparation of 2-methyl substituted iminosugars, highlighting the key step of introducing the methyl group.

Representative Experimental Protocol: Synthesis of a 2-Keto-C-allyl Iminosugar Intermediate

The following protocol is a representative example of a key step in the synthesis of C-2 modified iminosugars, adapted from the literature.[7]

Step 1: Preparation of the 2-Keto-C-allyl Iminosugar

  • Starting Material: A suitably protected gluconolactam.

  • Reagents: Allylmagnesium bromide in a suitable solvent (e.g., THF).

  • Procedure: a. Dissolve the protected gluconolactam in anhydrous THF under an inert atmosphere (e.g., argon). b. Cool the solution to -78 °C. c. Slowly add a solution of allylmagnesium bromide in THF. d. Stir the reaction mixture at -78 °C for a specified time (e.g., 2 hours). e. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. f. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the 2-keto-C-allyl iminosugar intermediate.

Causality behind Experimental Choices: The use of a low temperature (-78 °C) is crucial to control the reactivity of the Grignard reagent and enhance the stereoselectivity of the addition. The inert atmosphere prevents the reaction of the organometallic reagent with atmospheric moisture and oxygen. The choice of protecting groups on the gluconolactam is critical for the success of the subsequent steps and must be stable to the Grignard reaction conditions.

Biological Activity and Structure-Activity Relationships: The Impact of the 2-Methyl Group

The introduction of a methyl group at the C-2 position can significantly alter the glycosidase inhibitory profile of an iminosugar. This modification can lead to increased potency, enhanced selectivity, or even a complete shift in the type of enzyme inhibited.

Iminosugar DerivativeTarget Enzyme(s)IC50 / Ki (µM)Reference
1-Deoxynojirimycin (DNJ)α-GlucosidasesVaries (e.g., ~0.3 µg/mL for α-glucosidase)[3]
5-C-methyl-L-ido-DNJHuman lysosomal acid α-glucosidase (GAA)Ki = 0.060[6]
C-alkylated L-ido azepaneβ-Glucosidase, β-Galactosidase-[5]
N-alkylated D-gluco azepaneβ-Glucosidase, β-Galactosidase, α-L-Rhamnosidase, β-Glucuronidase-[5]

The data, although not a direct comparison for 2-methyl-DNJ, illustrates how C-alkylation can dramatically shift and enhance inhibitory activity. For instance, the introduction of a methyl group at the C-5 position of L-ido-DNJ, a compound that itself has no affinity for human lysosomal acid α-glucosidase (GAA), results in a potent inhibitor with a Ki value of 0.060 µM.[6] This remarkable change in activity is attributed to a shift in the binding orientation of the iminosugar within the enzyme's active site, allowing for favorable interactions that are absent in the parent compound.[6]

Similarly, C-alkylation of a seven-membered iminosugar (azepane) can convert it from an α-L-fucosidase inhibitor to a β-glucosidase and β-galactosidase inhibitor.[5] These findings underscore the profound impact that a strategically placed alkyl group can have on the biological activity of iminosugars.

The rationale for this change in selectivity lies in the intricate three-dimensional structure of the enzyme's active site. The addition of a methyl group can:

  • Introduce favorable van der Waals interactions: The methyl group can fit into a hydrophobic pocket within the active site, increasing the overall binding affinity.

  • Induce a conformational change: The steric bulk of the methyl group can force the iminosugar to adopt a different conformation upon binding, which may be more complementary to the transition state of the enzymatic reaction for a different glycosidase.

  • Disrupt unfavorable interactions: The methyl group can displace water molecules from the active site, leading to an entropically favorable binding event.

Future Perspectives and Applications

The exploration of 2-methyl substituted iminosugars and other C-alkylated analogs is a burgeoning area of research with significant therapeutic potential. The ability to fine-tune the inhibitory profile of these compounds opens up new avenues for the development of highly selective drugs for a range of diseases, including:

  • Antiviral therapies: By selectively inhibiting the host's α-glucosidases, iminosugars can disrupt the proper folding of viral glycoproteins, a crucial step in the life cycle of many enveloped viruses.[4][8]

  • Cancer treatment: Altered glycosylation is a hallmark of cancer, and selective inhibition of specific glycosidases could offer a novel therapeutic strategy.

  • Lysosomal storage disorders: Iminosugars can act as pharmacological chaperones, stabilizing mutant enzymes and restoring their function.[9] The enhanced selectivity of C-alkylated derivatives could lead to more effective and safer treatments.

The continued development of stereoselective synthetic methods will be crucial for accessing a wider diversity of 2-methyl substituted iminosugars and for conducting comprehensive structure-activity relationship studies. Furthermore, advanced computational modeling and structural biology techniques will provide deeper insights into the molecular basis of their enhanced selectivity, guiding the rational design of the next generation of iminosugar-based therapeutics.

References

  • N- and C-alkylation of seven-membered iminosugars generates potent glucocerebrosidase inhibitors and F508del-CFTR correctors. (2014). Organic & Biomolecular Chemistry, 12(48), 9998-10015. [Link]

  • Synthesis and glycosidase inhibition of conformationally locked DNJ and DMJ derivatives exploiting a 2-oxo-C-allyl iminosugar. (2019). Organic & Biomolecular Chemistry, 17(33), 7765-7776. [Link]

  • Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. (2020). Molecules, 25(9), 2235. [Link]

  • Stereoselective Synthesis of Nojirimycin α-C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N,C-Biantennary Glycomimetics. (2022). ACS Omega, 7(25), 21786–21796. [Link]

  • A versatile stereocontrolled synthesis of 2-deoxyiminosugar C-glycosides and their evaluation as glycosidase inhibitors. (2021). Organic & Biomolecular Chemistry, 19(5), 1083-1099. [Link]

  • Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. (2025). Molecules, 30(15), 3456. [Link]

  • Introduction of C-alkyl branches to l-iminosugars changes their active site binding orientation. (2021). Organic & Biomolecular Chemistry, 19(34), 7431-7439. [Link]

  • N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. (2020). Molecules, 25(20), 4618. [Link]

  • Synthesis of nojirimycin derivatives. (1991).
  • N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. (2026). Molecules, 31(1), 399. [Link]

  • Deoxynojirimycins via Nitroso-Diels-Alder Cycloadditions. (2018). Aaltodoc. [Link]

  • C‐Branched Imino Sugars: Synthesis and Biological Relevance. (2019). European Journal of Organic Chemistry, 2019(31), 5121-5136. [Link]

  • Synthetic deoxynojirimycin derivatives bearing a thiolated, fluorinated or unsaturated N-alkyl chain: identification of potent α-glucosidase and trehalase inhibitors as well as F508del-CFTR correctors. (2015). Organic & Biomolecular Chemistry, 13(43), 10734-10744. [Link]

  • Iminosugars past, present and future: medicines for tomorrow. (2011). Drug Discovery Today, 16(3-4), 107-118. [Link]

  • General Methods for Iminosugar Synthesis. (2003). Current Topics in Medicinal Chemistry, 3(5), 541-576. [Link]

  • Synthesis and glycosidase inhibition of 5-C-alkyl-DNJ and 5-C-alkyl-l-ido-DNJ derivatives. (2021). European Journal of Medicinal Chemistry, 224, 113716. [Link]

  • Introduction of C -alkyl branches to L-iminosugars changes their active site binding orientation. (2021). ResearchGate. [Link]

  • Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. (2021). Molecules, 26(2), 392. [Link]

  • Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. (2018). Molecules, 23(11), 2999. [Link]

  • Synthesis of N-substituted iminosugars from 2′-carbonyl-C-glycofuranosides. (2011). Scilit. [Link]

  • Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase. (2019). Food Science, 40(5), 45-50. [Link]

  • Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams. (2021). Beilstein Journal of Organic Chemistry, 17, 137-144. [Link]

  • 1-Deoxynojirimycin. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]

  • N- and C-alkylation of seven-membered iminosugars generates potent glucocerebrosidase inhibitors and F508del-CFTR correctors. (2014). Organic & Biomolecular Chemistry, 12(48), 9998-10015. [Link]

  • Stereoselective Chemoenzymatic Cascades for the Synthesis of Densely Functionalized Iminosugars. (2025). Journal of the American Chemical Society. [Link]

  • Stereoselective Synthesis of C‑Glycosylated Pyrrolizidines through Nitrone Cycloadditions. (2026). The Journal of Organic Chemistry. [Link]

  • 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. (2016). Molecules, 21(11), 1577. [Link]

  • Stereocontrolled synthesis of new iminosugar lipophilic derivatives and evaluation of biological activities. (2023). Tetrahedron, 148, 133699. [Link]

  • ChemInform Abstract: Synthesis and Biological Activity of Naturally Occurring α-Glucosidase Inhibitors. (2010). ChemInform, 41(32). [Link]

  • Direct synthesis of imino-C-nucleoside analogues and other biologically active iminosugars. (2015). Nature Communications, 6, 6903. [Link]

  • Synthesis of pyrrolidine iminosugars and imino-C-nucleoside analogues. (2015). ResearchGate. [Link]

  • ToP-DNJ, a Selective Inhibitor of Endoplasmic Reticulum α-Glucosidase II Exhibiting Antiflaviviral Activity. (2017). ACS Chemical Biology, 12(12), 3001-3007. [Link]

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Sources

Foundational

Biological activity spectrum of 2-Methyl-3,4,5-piperidinetriol derivatives

Title: The Fucose Mimicry: A Technical Guide to the Biological Activity of 2-Methyl-3,4,5-piperidinetriol Derivatives Executive Summary & Core Directive The Scaffold: 2-Methyl-3,4,5-piperidinetriol is a specialized imino...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Fucose Mimicry: A Technical Guide to the Biological Activity of 2-Methyl-3,4,5-piperidinetriol Derivatives

Executive Summary & Core Directive

The Scaffold: 2-Methyl-3,4,5-piperidinetriol is a specialized iminosugar scaffold. Unlike its more famous cousin, 1-deoxynojirimycin (DNJ, which possesses a 2-hydroxymethyl group), the 2-methyl variant lacks the primary hydroxyl group at the C2 position (or C6 in sugar nomenclature).

The Biological Imperative: This structural modification shifts the biological selectivity from glucosidases (glucose mimicry) to fucosidases and rhamnosidases (deoxy-sugar mimicry). This guide dissects the structure-activity relationship (SAR), therapeutic applications in oncology and lysosomal storage disorders, and the experimental validation of these derivatives.

Structural Basis of Activity (SAR)

The biological potency of 2-methyl-3,4,5-piperidinetriol derivatives is governed by the "Sugar Code" hypothesis—small molecules that mimic the transition state of glycosidic hydrolysis will competitively inhibit the corresponding glycosidase.

The Hydrophobic Switch (C2-Methyl vs. C2-Hydroxymethyl)

The defining feature of this scaffold is the C2-methyl group.

  • Glucosidase Inhibitors (e.g., DNJ): Require a C2-hydroxymethyl group to form hydrogen bonds with the polar residues (e.g., Asp/Glu) in the enzyme's active site.

  • Fucosidase Inhibitors (e.g., Deoxyfuconojirimycin - DFJ): The 2-methyl group creates a hydrophobic interaction.

    
    -L-Fucosidases possess a hydrophobic pocket specifically designed to accommodate the C6-methyl group of L-fucose. The 2-methyl-piperidine scaffold exploits this pocket, resulting in nanomolar affinity (
    
    
    
    values often < 10 nM).
Stereochemical Determinants

The arrangement of the 3, 4, and 5-hydroxyl groups dictates target specificity:

  • (2R,3R,4R,5S): Mimics L-Fucose . Potent

    
    -L-fucosidase inhibitor.[1][2][3][4][5][6][7][8]
    
  • (2S,3S,4S,5R): Mimics D-Rhamnose . Potent

    
    -L-rhamnosidase inhibitor.
    
N-Alkylation (The Tuning Knob)

Derivatization at the ring nitrogen (N1) allows for "tuning" the physicochemical properties:

  • Lipophilicity: Long alkyl chains (C8-C12) enhance cellular permeability and access to the Endoplasmic Reticulum (ER).

  • Chaperone Activity: N-alkyl derivatives often stabilize the folded conformation of mutant enzymes in the ER, preventing their premature degradation (Pharmacological Chaperone Therapy).

Biological Activity Spectrum

-L-Fucosidase Inhibition (Oncology & Inflammation)

Human


-L-fucosidase is a critical enzyme in the processing of fucosylated glycoproteins.
  • Mechanism: Competitive inhibition.[1][9] The protonated nitrogen of the piperidine ring mimics the oxocarbenium ion transition state.

  • Clinical Relevance: Elevated fucosidase activity is a marker for hepatocellular carcinoma (HCC). Inhibitors based on this scaffold reduce tumor cell invasion by altering surface fucosylation patterns.

Pharmacological Chaperoning (Lysosomal Storage Disorders)

In Fucosidosis (a rare lysosomal storage disease caused by FUCA1 mutations), the enzyme is synthesized but misfolds and is degraded.

  • Activity: Sub-inhibitory concentrations of 2-methyl-3,4,5-piperidinetriol derivatives bind to the mutant enzyme in the ER, stabilizing the proper fold. This allows the enzyme to traffic to the lysosome, where the acidic pH and high substrate concentration displace the inhibitor, restoring enzymatic function.

Representative Activity Data
Compound VariantR-Group (N1)StereochemistryPrimary Target

/

(Approx)
Biological Effect
DFJ (Core) -HL-Fucose mimic

-L-Fucosidase

nM
Blocks fucose cleavage
N-Butyl-DFJ -

L-Fucose mimic

-L-Fucosidase

nM
Enhanced cell permeability
N-Nonyl-DFJ -

L-Fucose mimicGCase / FucosidaseMixedChaperone potential
2-Me-DNJ Isomer -HD-Glucose mimic

-Glucosidase

M
Weak/No inhibition (Loss of H-bond)

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism where the 2-methyl derivative mimics the transition state of the natural substrate (Fucose).

MOA Enzyme α-L-Fucosidase (Active Site) Complex_ES Enzyme-Substrate Complex (Transition State) Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex_EI + Inhibitor (High Affinity) Substrate Natural Substrate (Fucosylated Glycan) Substrate->Complex_ES Inhibitor 2-Methyl-3,4,5-piperidinetriol (Inhibitor) Inhibitor->Complex_EI Product Cleaved Fucose + Aglycone Complex_ES->Product Hydrolysis Interaction Key Interaction: C2-Methyl group fits into hydrophobic pocket. Protonated N mimics oxocarbenium ion. Complex_EI->Interaction

Caption: Competitive inhibition mechanism showing the high-affinity "dead-end" complex formation due to hydrophobic pocket occupancy by the C2-methyl group.

Experimental Protocols

To validate the biological activity of these derivatives, specific kinetic assays are required.

Protocol A: Kinetic Evaluation of -L-Fucosidase Inhibition

Rationale: This assay determines the


 and 

values to quantify potency. It uses a colorimetric substrate, p-nitrophenyl

-L-fucopyranoside (pNP-Fuc), which releases yellow p-nitrophenol upon hydrolysis.

Materials:

  • Enzyme:

    
    -L-Fucosidase (from Homo sapiens liver or Thermotoga maritima).
    
  • Substrate: pNP-Fuc (Sigma-Aldrich).

  • Buffer: 50 mM Citrate-Phosphate buffer, pH 5.5 (lysosomal mimic).

  • Stop Solution: 1 M Glycine-NaOH, pH 10.5.

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-methyl-3,4,5-piperidinetriol derivative in DMSO/Water to create a serial dilution (e.g., 1 nM to 100

    
    M).
    
  • Pre-incubation: In a 96-well plate, mix 10

    
    L of inhibitor solution with 40 
    
    
    
    L of enzyme solution (0.05 units/mL). Incubate at 37°C for 10 minutes. Why? To allow the inhibitor to equilibrate with the active site.
  • Reaction Initiation: Add 50

    
    L of pNP-Fuc substrate (2 mM).
    
  • Kinetics: Incubate at 37°C for 20 minutes.

  • Termination: Add 100

    
    L of Stop Solution. The high pH shifts the phenol to phenolate (yellow).
    
  • Measurement: Read Absorbance at 405 nm (

    
    ).
    
  • Analysis: Plot % Inhibition vs. Log[Concentration]. Use the Cheng-Prusoff equation to convert

    
     to 
    
    
    
    :
    
    
Protocol B: Cellular Chaperone Assay (Lysosomal Recovery)

Rationale: To test if the derivative can rescue mutant enzyme activity in living cells (e.g., fibroblasts from Fucosidosis patients).

Workflow Visualization:

ChaperoneAssay Step1 Step 1: Cell Culture (Patient Fibroblasts) Step2 Step 2: Treatment Incubate with Inhibitor (Sub-IC50) for 4 days Step1->Step2 Step3 Step 3: Lysis Harvest cells & Lyse in Citrate Buffer (pH 5.5) Step2->Step3 Step4 Step 4: Activity Assay Add pNP-Fuc Substrate Step3->Step4 Step5 Step 5: Normalization Normalize to Total Protein (BCA Assay) Step4->Step5

Caption: Workflow for assessing the pharmacological chaperone activity of iminosugar derivatives in patient-derived cells.

Synthesis Strategy (Brief Overview)

Accessing the 2-methyl-3,4,5-piperidinetriol core usually requires starting from a carbohydrate precursor to maintain stereochemical integrity.

  • From L-Fucose: Reductive amination strategies.

  • From D-Lyxose: Wittig olefination followed by cyclization.

  • Key Challenge: Introducing the C2-methyl group stereoselectively. This is often achieved by attacking a cyclic nitrone or imine intermediate with a methyl-Grignard reagent.

References

  • Winchester, B., et al. (1990). "Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin."[1] Biochemical Journal. Link

  • Asano, N., et al. (2001). "Homofuconojirimycin isomers and their glycosidase inhibitory activities." Journal of Natural Products. Link

  • Stütz, A. E. (Ed.). (1999).[2][3] Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Wiley-VCH. Link

  • Zheng, Y. J., et al. (2018).[10] "Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives." Chemical Biology & Drug Design. Link

  • BenchChem. (2025).[11] "Piperidine Derivatives: Biological Activity and Synthesis."[3][12][13] BenchChem Technical Library. Link

Sources

Exploratory

Natural sources vs synthetic production of 2-Methyl-3,4,5-piperidinetriol

An In-depth Technical Guide to the Sourcing and Synthesis of Polyhydroxylated Piperidines Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and na...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Sourcing and Synthesis of Polyhydroxylated Piperidines

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] Among these, polyhydroxylated piperidines, also known as iminosugars or azasugars, represent a class of carbohydrate mimetics with profound biological activities. This guide provides a comprehensive technical overview of the two primary avenues for obtaining these valuable molecules: extraction from natural sources and de novo chemical synthesis. While the specific compound "2-Methyl-3,4,5-piperidinetriol" is not widely documented, this guide will focus on the closely related and extensively studied 2-(hydroxymethyl)piperidine-3,4,5-triols (isomers of 1-deoxynojirimycin), as the principles governing their isolation and synthesis are broadly applicable to other substituted piperidinetriols. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to inform sourcing decisions for research and drug development.

Introduction: The Significance of Polyhydroxylated Piperidines

Polyhydroxylated piperidines are potent inhibitors of glycosidases and glycosyltransferases, enzymes that play crucial roles in a multitude of biological processes. Their ability to mimic the transition state of glycosidic bond cleavage makes them valuable tools for studying carbohydrate metabolism and powerful therapeutic candidates for diseases such as diabetes, viral infections, and lysosomal storage disorders.

The stereochemical arrangement of the hydroxyl groups on the piperidine ring is critical for selective enzyme inhibition. This structural complexity presents both a challenge and an opportunity. Nature has evolved elegant biosynthetic pathways to produce these molecules with perfect stereocontrol. Conversely, synthetic chemistry offers the potential for greater scalability and the creation of novel analogs with tailored properties, unconstrained by biological pathways. This guide will explore the intricacies of both approaches.

Natural Sources and Biosynthetic Pathways

A variety of plants and microorganisms have been identified as producers of polyhydroxylated piperidines. Notably, 1-deoxynojirimycin (DNJ) and its isomers are found in mulberry plants (Morus species) and certain bacteria, including species of Bacillus and Streptomyces.[3][4]

Biosynthesis of 1-Deoxynojirimycin

The biosynthesis of DNJ in microorganisms is a fascinating example of enzymatic transformation. While the precise pathway can vary between organisms, a generally accepted route begins with the central metabolite D-glucose. The pathway involves a series of oxidations, transaminations, and a key intramolecular cyclization step.

dot digraph "Biosynthetic Pathway of 1-Deoxynojirimycin" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"D-Glucose" [fillcolor="#FBBC05"]; "Fructose-6-phosphate" "2-amino-2-deoxy-D-mannitol-6-phosphate" "5-amino-5-deoxy-D-mannose-6-phosphate" "1-Deoxynojirimycin" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"D-Glucose" -> "Fructose-6-phosphate" [label=" Glycolysis "]; "Fructose-6-phosphate" -> "2-amino-2-deoxy-D-mannitol-6-phosphate" [label=" Transamination & Reduction "]; "2-amino-2-deoxy-D-mannitol-6-phosphate" -> "5-amino-5-deoxy-D-mannose-6-phosphate" [label=" Isomerization & Oxidation "]; "5-amino-5-deoxy-D-mannose-6-phosphate" -> "1-Deoxynojirimycin" [label=" Reductive Amination & Cyclization "]; }

Caption: Generalized biosynthetic pathway of 1-Deoxynojirimycin from D-Glucose.

Extraction from Natural Sources: A Protocol

The isolation of these compounds from natural matrices is a multi-step process involving extraction, fractionation, and purification. The choice of solvents and chromatographic media is critical for achieving high purity and yield. A patent from 1980 describes a method for producing 2-hydroxymethyl-3,4,5-trihydroxy piperidine by culturing a Streptomyces strain.[4]

Protocol: Isolation of Moranoline from Streptomyces Culture [4]

  • Culturing: Culture a moranoline-producing strain of Streptomyces in a suitable medium at 25-27°C for 48-72 hours using submerged agitation aerated culture.

  • Initial Filtration: Add a filter aid (e.g., diatomaceous earth) to the culture medium and filter to separate the biomass.

  • Solvent Precipitation & Adsorption: Add methanol to the filtrate to precipitate impurities. Add activated carbon to the mixture and agitate for 30 minutes to adsorb the target compound.

  • Elution and Ion Exchange: Separate the active carbon by filtration. The filtrate is then passed through an anion exchange resin column (e.g., Dowex 1x2, OH- form) to remove anionic impurities.

  • Cation Exchange Chromatography: The eluate from the previous step is passed through a cation exchange resin column (e.g., Dowex 50Wx2, H+ form). The column is washed with water, and the target compound is then eluted with a dilute base, such as 0.5N ammonium hydroxide.

  • Crystallization: The fractions containing the target compound are collected, concentrated under reduced pressure, and crystallized, often from a methanol-ethanol mixture, to yield the pure product.

Data Summary: Natural Sources
CompoundNatural SourceTypical YieldReference
1-DeoxynojirimycinMorus alba (Mulberry) leaves0.1 - 0.5% dry weightYagi et al., 1976
MoranolineStreptomyces lavendulaeNot specified in patent[4]
2-(hydroxymethyl)piperidine-3,4,5-triolBacillus subtilisNot specifiedPubChem[3]

Synthetic Production Strategies

Chemical synthesis provides a powerful alternative to natural extraction, offering the potential for large-scale production and the creation of diverse analogs for structure-activity relationship (SAR) studies. Numerous strategies have been developed, often leveraging the chiral pool or employing asymmetric catalysis.

Rationale Behind Synthetic Approaches

The primary challenge in synthesizing polyhydroxylated piperidines is the stereocontrolled installation of multiple chiral centers. Common strategies include:

  • Chiral Pool Synthesis: Utilizing readily available and enantiopure starting materials, such as carbohydrates or amino acids, which already possess some of the required stereocenters.

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions, such as asymmetric hydrogenation or dihydroxylation.

  • Reductive Amination: A common strategy involves the cyclization of a linear amino-aldehyde or amino-ketone precursor, followed by reduction of the resulting imine.[1]

  • Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can be a powerful method for constructing the piperidine ring.[5][6]

Synthetic Workflow Example: Asymmetric Reductive Heck Reaction

A recent approach highlights a rhodium-catalyzed asymmetric reductive Heck reaction to create 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines.[2] This method provides excellent enantioselectivity and functional group tolerance.

G Pyridine Pyridine Dihydropyridine Dihydropyridine Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-Catalyzed Asymmetric Reductive Heck Reaction (with Arylboronic Acid) Piperidine Piperidine Tetrahydropyridine->Piperidine Hydrogenation & Deprotection

Caption: Workflow for the synthesis of 3-substituted piperidines.

Protocol: Synthesis via Hydrogenation of a Substituted Pyridine

A common and scalable approach involves the hydrogenation of a suitably substituted pyridine precursor. This method can often be tuned to favor the formation of the cis-diastereomer.[7]

Protocol: Synthesis of cis-Methyl Pipecolinates [7]

  • Pyridine Preparation: Synthesize the desired methyl-substituted methyl picolinate starting material.

  • Catalytic Hydrogenation: Dissolve the substituted pyridine in a suitable solvent (e.g., methanol). Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

  • Reaction Execution: Place the reaction mixture in a high-pressure hydrogenation apparatus. Pressurize with hydrogen gas (typically 50-100 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude piperidine can be purified by column chromatography or crystallization to yield the predominantly cis-isomer.

  • (Optional) Epimerization: If the trans-isomer is desired, the purified cis-isomer can be subjected to base-mediated epimerization to thermodynamically favor the more stable trans product.[7]

Data Summary: Synthetic Routes
MethodStarting MaterialsKey FeaturesStereoselectivityReference
Catalytic HydrogenationSubstituted PyridinesScalable, often favors cis isomerModerate to High (Diastereoselective)[7]
Asymmetric Reductive HeckPyridine, Boronic AcidsHigh enantioselectivity, broad scopeExcellent (Enantioselective)[2]
Intramolecular aza-MichaelLinear Amino-enonesOrganocatalytic, desymmetrizationGood to Excellent (Enantioselective)[5]
Reductive AminationAmino-dicarbonylsVersatile, convergentSubstrate-dependent[1]

Comparative Analysis: Natural vs. Synthetic Sourcing

The decision to pursue natural extraction versus chemical synthesis depends on several factors, including the desired scale, purity requirements, and the need for structural analogs.

ParameterNatural SourcesSynthetic Production
Stereochemical Control Absolute stereochemical and enantiomeric purity as produced by the organism.Control is dependent on the synthetic route; can be designed for specific stereoisomers.
Yield & Purity Yields are often low (% of biomass) and require extensive purification from complex mixtures.Yields can be optimized and are often higher. Purity is generally easier to achieve.
Scalability Limited by the availability and growth rate of the source organism. Can be difficult to scale up.Highly scalable, limited only by reactor size and availability of starting materials.
Cost-Effectiveness Can be cost-effective at small scales if the source is abundant. Large-scale extraction can be expensive.Initial development can be costly, but large-scale production is often more economical.
Access to Analogs Limited to naturally occurring structures. Derivatization is possible post-extraction.Excellent. The synthesis can be readily modified to produce a wide range of analogs for SAR studies.
Environmental Impact Can involve harvesting large amounts of biomass. Fermentation can be energy-intensive.Can involve harsh reagents and solvents, but green chemistry principles can mitigate impact.

Conclusion and Future Outlook

Both natural product isolation and chemical synthesis are indispensable tools for accessing polyhydroxylated piperidines. Natural sourcing provides the blueprint, offering molecules with exquisite, evolutionarily-honed biological activity. It remains a vital approach for the discovery of new scaffolds.

However, for the purposes of drug development and large-scale production, chemical synthesis is often superior. Its inherent scalability, high purity, and, most importantly, its flexibility in creating novel analogs for optimizing potency and pharmacokinetic properties are unparalleled.

The future likely lies in a synergy between these two fields. The genetic engineering of microbial strains to overproduce specific iminosugars could bridge the gap between natural discovery and scalable production. Concurrently, the continuous innovation in catalytic asymmetric synthesis will undoubtedly lead to more efficient, cost-effective, and environmentally benign routes to these and other medicinally vital piperidine-based molecules.

References

  • Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. (2016). Bioorganic & Medicinal Chemistry Letters, 26(13), 3119-3121.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14379–14386.
  • 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)-. PubChem.
  • 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)-. PubChem.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • 2-(Hydroxymethyl)piperidine-3,4,5-triol. PubChem.
  • (2S,3S,4R,5R)-2-(Hydroxymethyl)piperidine-3,4,5-triol. ChemScene.
  • (2S,3S,4S,5S)-2-(Hydroxymethyl)-3,4,5-piperidinetriol. AquigenBio.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2265-2321.
  • Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. (2018). Organic & Biomolecular Chemistry, 16(5), 732-738.
  • Piperidine synthesis. Organic Chemistry Portal.
  • Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. R Discovery.
  • Process for the preparation of 2-hydroxymethyl-3,4,5-trihydroxy piperidine. (1980).
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.

Sources

Protocols & Analytical Methods

Method

Procedures for enzymatic inhibition assays using 2-Methyl-3,4,5-piperidinetriol

Application Note: Kinetic Characterization and Inhibition Profiling of Alpha-Glucosidase using 2-Methyl-3,4,5-piperidinetriol Introduction & Mechanistic Rationale 2-Methyl-3,4,5-piperidinetriol (often referred to as 2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Characterization and Inhibition Profiling of Alpha-Glucosidase using 2-Methyl-3,4,5-piperidinetriol

Introduction & Mechanistic Rationale

2-Methyl-3,4,5-piperidinetriol (often referred to as 2-methyl-deoxynojirimycin or 2-Me-DNJ) represents a class of potent, transition-state mimicking iminosugars. Unlike standard competitive inhibitors that merely block the active site, this piperidine derivative exploits the catalytic mechanism of glycosidases.

The Mechanism of Action: Glycosidases (specifically


-glucosidases) hydrolyze glycosidic bonds via an oxocarbenium ion transition state. The nitrogen atom in the piperidine ring of 2-Methyl-3,4,5-piperidinetriol becomes protonated at physiological pH. This positive charge mimics the charge distribution of the oxocarbenium ion intermediate, allowing the inhibitor to bind with high affinity to the catalytic carboxylate residues (Asp/Glu) in the enzyme's active site.

Why This Protocol Matters: Standard inhibition assays often fail to account for the slow-binding kinetics characteristic of high-affinity iminosugars. This guide prioritizes a pre-incubation step to allow the establishment of thermodynamic equilibrium, ensuring accurate


 and 

determination.

Visualizing the Assay Workflow

The following diagram illustrates the critical path for the enzymatic assay, highlighting the decision points for kinetic vs. endpoint analysis.

AssayWorkflow Start Reagent Preparation (Buffer pH 6.8, Substrate pNPG) PreIncubation Pre-Incubation Phase (Enzyme + Inhibitor, 15 min @ 37°C) Start->PreIncubation InhibitorPrep Inhibitor Preparation (2-Me-DNJ in H2O/DMSO) InhibitorPrep->PreIncubation SubstrateAdd Reaction Initiation (Add pNPG) PreIncubation->SubstrateAdd Equilibrium Binding Measurement Measurement Phase SubstrateAdd->Measurement KineticRead Kinetic Mode (Read A405nm every 60s) Measurement->KineticRead Mechanistic Study EndpointRead Endpoint Mode (Stop with Na2CO3 -> Read A405nm) Measurement->EndpointRead Screening Analysis Data Analysis (Lineweaver-Burk / IC50) KineticRead->Analysis EndpointRead->Analysis

Caption: Workflow for 2-Methyl-3,4,5-piperidinetriol inhibition assay. Note the critical Pre-Incubation phase to ensure inhibitor binding equilibrium.

Materials & Reagents

To ensure reproducibility, use the following specific formulations.

ComponentSpecificationPreparation Notes
Assay Buffer 0.1 M Potassium Phosphate, pH 6.8Adjust pH carefully at 37°C, as phosphate buffer pH is temperature-dependent.
Enzyme

-Glucosidase (e.g., from S. cerevisiae or Rat Intestinal Acetone Powder)
Dissolve 1.0 U/mL in ice-cold Assay Buffer. Keep on ice. Avoid freeze-thaw cycles.
Substrate p-Nitrophenyl-

-D-glucopyranoside (pNPG)
10 mM stock in Assay Buffer. Protect from light.
Inhibitor 2-Methyl-3,4,5-piperidinetriolDissolve in 100% DMSO or ddH2O to 10 mM stock.
Stop Solution 0.2 M

or 1 M NaOH
High pH is required to ionize p-nitrophenol for maximal absorbance at 405 nm.

Detailed Experimental Protocols

Protocol A: Determination of (Screening Mode)

Objective: To determine the concentration of 2-Methyl-3,4,5-piperidinetriol required to inhibit 50% of enzyme activity.

  • Preparation of Dilution Series:

    • Prepare a 5-fold serial dilution of the inhibitor in Assay Buffer.

    • Range: 0.1

      
      M to 1000 
      
      
      
      M (adjust based on potency).
    • Control: Include a "0

      
      M" control (Buffer + Solvent only).
      
  • Plate Setup (96-well format):

    • Blank Wells: 140

      
      L Buffer + 20 
      
      
      
      L Substrate (No Enzyme).
    • Control Wells: 120

      
      L Buffer + 20 
      
      
      
      L Enzyme + 20
      
      
      L Solvent (DMSO/Water).
    • Test Wells: 120

      
      L Buffer + 20 
      
      
      
      L Enzyme + 20
      
      
      L Inhibitor (various concentrations).
  • Pre-Incubation (Critical Step):

    • Incubate the plate containing Enzyme and Inhibitor for 15 minutes at 37°C .

    • Why? This allows the piperidine nitrogen to protonate and the compound to dock into the active site, mimicking the transition state.

  • Reaction Initiation:

    • Add 20

      
      L of 10 mM pNPG substrate  to all wells.
      
    • Mix gently (orbital shaker, 300 rpm, 10 sec).

  • Incubation:

    • Incubate for 20 minutes at 37°C .

  • Termination & Reading:

    • Add 50

      
      L of Stop Solution  (
      
      
      
      ) to all wells. Bubbles may form; centrifuge plate briefly if necessary.
    • Measure Absorbance at 405 nm .

Protocol B: Mode of Inhibition (Kinetic Mode)

Objective: To define the inhibition mechanism (Competitive vs. Non-Competitive) and calculate


.
  • Matrix Setup:

    • Vary Substrate [S] (pNPG): 0.25, 0.5, 1.0, 2.0, 4.0 mM.

    • Vary Inhibitor [I] (2-Me-DNJ): 0,

      
      , 
      
      
      
      ,
      
      
      .
  • Procedure:

    • Follow the setup in Protocol A, but do not add Stop Solution .

    • Place the plate in a reader pre-heated to 37°C.

    • Kinetic Read: Measure

      
       every 60 seconds for 30 minutes.
      
  • Data Processing:

    • Calculate initial velocity (

      
      ) for each well from the linear portion of the curve.
      
    • Generate Lineweaver-Burk plots (

      
       vs 
      
      
      
      ).

Data Analysis & Interpretation

Calculating Percent Inhibition


Note: Subtract the Blank absorbance from all values before calculation.
Interpreting Lineweaver-Burk Plots

For 2-Methyl-3,4,5-piperidinetriol acting on


-glucosidase, you should expect Competitive Inhibition :
  • Vmax: Unchanged (Intersects y-axis at the same point).

  • Km: Increases (Intersects x-axis at different points).

  • Mechanism:[1][2][3][4] The inhibitor competes directly with pNPG for the active site.

Self-Validation Check: If your


 shifts significantly with varying pre-incubation times (e.g., 5 min vs 30 min), you are observing slow-tight binding . In this case, use the kinetic protocol and analyze using the Morrison equation rather than standard Michaelis-Menten kinetics.

References

  • PubChem. (n.d.).[5][6] Compound Summary: 2-(Hydroxymethyl)piperidine-3,4,5-triol.[5][6][7][8][9][10] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Kumar, S., et al. (2011). Alpha-glucosidase inhibitors from plants: A natural approach to treat diabetes. Pharmacognosy Reviews, 5(9), 19–29. Retrieved from [Link]

  • Protocol.io. (2025).[11] Assay for Screening of Compounds that Inhibit Enzymatic Activity. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the cyclization of 2-Methyl-3,4,5-piperidinetriol precursors

Technical Support Center: Iminosugar Synthesis Division Topic: Optimization of Cyclization Yields for 2-Methyl-3,4,5-piperidinetriol Ticket ID: IMS-CYC-005 Status: Open Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Iminosugar Synthesis Division Topic: Optimization of Cyclization Yields for 2-Methyl-3,4,5-piperidinetriol Ticket ID: IMS-CYC-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The Cyclization Challenge

The synthesis of 2-Methyl-3,4,5-piperidinetriol (an analog of 1-deoxynojirimycin, often referred to as a homonojirimycin derivative) hinges on the critical formation of the piperidine ring. Whether you are approaching this via reductive amination of a 5-keto-aldose or nucleophilic displacement (double inversion) of a sulfonate ester, the yield is frequently compromised by three factors:

  • Kinetic Traps: Competitive formation of pyrrolidine rings (5-membered) vs. piperidine rings (6-membered).

  • Stereochemical Leakage: Loss of chirality at the C2-methyl or C5-ring junction during reduction.

  • Isolation Losses: The high water solubility of polyhydroxylated piperidines leads to massive material loss during aqueous workups.

This guide provides targeted troubleshooting for these specific failure modes.

Module 1: Troubleshooting Reductive Cyclization

Primary Route: Intramolecular reductive amination of amino-ketones or amino-aldoses.

Diagnostic Flowchart

Troubleshooting Start Issue: Low Yield in Reductive Cyclization CheckTLC Step 1: Check Crude TLC/NMR Is the starting material consumed? Start->CheckTLC Consumed Yes, consumed CheckTLC->Consumed High Conversion NotConsumed No, SM remains CheckTLC->NotConsumed Stalled CheckRing Step 2: Identify Major Product Is it Piperidine (6) or Pyrrolidine (5)? Consumed->CheckRing Stalled Problem: Catalyst Poisoning or pH too high NotConsumed->Stalled Pyrrolidine Major Product: Pyrrolidine (Kinetic Trap) CheckRing->Pyrrolidine Wrong Ring Piperidine Major Product: Piperidine (But low recovery) CheckRing->Piperidine Right Ring FixPyrro Solution: 1. Switch solvent to MeOH/H2O 2. Increase Temp (Thermodynamic Control) 3. Check Protecting Groups at C4 Pyrrolidine->FixPyrro FixIso Solution: 1. Avoid aqueous extraction 2. Use Dowex 50WX8 (H+ form) 3. Elute with NH4OH Piperidine->FixIso

Caption: Decision matrix for diagnosing yield loss during the reductive amination of sugar-derived ketones.

FAQ: Reductive Amination Protocols

Q: My reaction stalls with unreacted starting material, even under high H2 pressure. Why? A: This is often a pH issue. The formation of the cyclic imine (Schiff base) intermediate is acid-catalyzed, but the subsequent reduction requires the amine to be protonated or coordinated.

  • The Fix: Do not run this reaction in neutral alcohol. Add acetic acid (1.0–2.0 eq) to the reaction mixture. This buffers the system, facilitating iminium ion formation which reduces faster than the neutral imine.

  • Catalyst Note: If using Pd/C, ensure your starting material does not contain thio-ethers or free amines that might poison the catalyst. For difficult substrates, Pearlman’s Catalyst (Pd(OH)₂/C) is often superior for sterically hindered 2-methyl derivatives [1].

Q: I am getting a 5-membered ring (pyrrolidine) instead of the 2-methyl-piperidine. How do I stop this? A: This is the classic "Baldwin's Rules" competition. If your precursor has a free hydroxyl group at C4 (sugar numbering), the 5-exo-trig closure is kinetically faster than the 6-endo-trig closure.

  • The Fix (Chemical): You must protect the C4 hydroxyl group (e.g., as a benzyl ether or acetal) before cyclization. This physically blocks the formation of the pyrrolidine hemiaminal.

  • The Fix (Thermodynamic): If protection isn't possible, run the reaction at a higher temperature (40–50°C) rather than 0°C. While counter-intuitive, higher temperatures favor the thermodynamic product (the 6-membered piperidine chair) over the kinetic pyrrolidine [2].

Module 2: The "Water Trap" (Isolation Protocols)

Issue: The reaction works, but the product disappears during workup.

Polyhydroxylated piperidines are "sugar mimics"—they love water. If you attempt a standard EtOAc/Water extraction, your product will stay in the water layer and be discarded.

Protocol: Ion-Exchange Purification (The "Catch and Release" Method) Do not use silica gel chromatography for crude free amines; they streak and adsorb irreversibly.

  • Preparation: Pack a column with Dowex 50WX8 (strongly acidic cation exchange resin, H+ form).

  • Loading: Filter your catalyst (Pd/C) and concentrate the reaction mixture (usually MeOH/AcOH). Dissolve the residue in minimal water and load onto the resin.

  • Washing: Elute with distilled water (approx. 5–10 column volumes).

    • Why? This washes away non-basic impurities (unreacted sugars, neutral protecting group fragments). Your target amine stays bound to the resin.

  • Releasing: Elute with 1M NH₄OH (aqueous ammonia).

    • Why? The ammonia deprotonates the piperidine, releasing it from the resin.

  • Detection: Collect fractions. Spot on TLC and stain with Ninhydrin (turns purple/brown) or KMnO₄ .

  • Finishing: Lyophilize the ammonia fractions. Do not use rotary evaporation at high heat, as some low-molecular-weight iminosugars are volatile or can degrade [3].

Module 3: Nucleophilic Displacement (The Double Inversion Route)

Alternative Route: Displacing a leaving group (Mesylate/Triflate) with an amine.

Q: I see significant dimerization (two sugar rings linked by one nitrogen). A: This happens when the newly formed secondary amine reacts with another molecule of the electrophile (intermolecular reaction) faster than it closes the ring (intramolecular reaction).

Data: Concentration vs. Yield

ParameterCondition A (High Conc.)Condition B (High Dilution)Recommendation
Concentration 0.5 M0.05 M< 0.1 M
Dimer Formation 15–20%< 2%High dilution favors cyclization
Reaction Time 4 hours12–18 hoursPatience is required
Temperature Reflux60°CModerate heat

The "Slow Addition" Technique: Do not dump your reagents together. Add the solution of your amino-mesylate precursor dropwise into a heated solution of the base (e.g., DIPEA or NaHCO₃) over 2–4 hours. This keeps the instantaneous concentration of the precursor low, statistically favoring the intramolecular ring closure [4].

Visualizing the Pathway

The following diagram illustrates the critical bifurcation point where yield is often lost to the kinetic pyrrolidine trap.

ReactionPathway Precursor Open Chain Amino-Ketone Imine Cyclic Imine (Intermediate) Precursor->Imine -H2O Pyrrolidine Pyrrolidine (5-membered) KINETIC TRAP Imine->Pyrrolidine Fast Reduction (C4-OH Attack) Piperidine 2-Methyl-3,4,5-piperidinetriol (6-membered) TARGET Imine->Piperidine Thermodynamic Equilibration (C5-N Closure)

Caption: Kinetic vs. Thermodynamic pathways in amino-sugar cyclization.

References

  • Zhao, K. et al. (2016).[1] "Three-step synthesis of L-ido-1-deoxynojirimycin derivatives by reductive amination." Organic & Biomolecular Chemistry. Available at: [Link]

  • Cipolla, L. et al. (2011). "Iminosugars: From synthesis to therapeutic applications." Phytochemistry Reviews. (Discusses thermodynamic control in ring closure).
  • Iftikhar, M. et al. (2021).[2] "An Overview of Debenzylation Methods to Obtain 1-Deoxynojirimycin (DNJ)." Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Afarinkia, K. & Bahar, A. (2005). "Synthesis of 2-substituted piperidines." Tetrahedron: Asymmetry.

Sources

Optimization

Technical Support Center: Optimizing Protecting Group Strategies for Piperidine Alkaloid Synthesis

Welcome to the Technical Support Center dedicated to the intricate art of piperidine alkaloid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the intricate art of piperidine alkaloid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of protecting group strategies for this vital class of molecules. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I'm starting a multi-step synthesis of a piperidine alkaloid. How do I choose the most appropriate N-protecting group?

Choosing the right N-protecting group is a critical decision that can significantly impact the overall efficiency and success of your synthesis. The ideal choice depends on the stability of your piperidine intermediate to various reaction conditions you plan to employ. A thorough analysis of your synthetic route is paramount.

The most common N-protecting groups for piperidines are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Their compatibility with subsequent reaction conditions is the primary determinant for selection. For instance, if your downstream transformations involve strong bases, a Boc group, which is acid-labile, would be a suitable choice. Conversely, if your synthesis requires acidic conditions, the base-labile Fmoc group would be more appropriate. The Cbz group, typically removed by hydrogenolysis, is a good option when you need to avoid both acidic and basic conditions.[1]

However, the "best" protecting group is the one that is not required at all.[1] A protecting group-free synthesis is the most elegant and efficient approach, but often not feasible for complex targets. Therefore, a careful evaluation of orthogonality is key. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is crucial when multiple functional groups in your molecule require protection.[2]

Here is a decision-making workflow to guide your selection:

Caption: Decision workflow for selecting an N-protecting group.

Q2: My N-Boc protection of a sterically hindered piperidine is sluggish and gives low yields. What can I do?

This is a common challenge, especially with 2,6-disubstituted piperidines. The steric bulk around the nitrogen atom can significantly hinder the approach of the Boc anhydride.[3]

Troubleshooting Strategies:

  • Increase Reactivity: Switch from di-tert-butyl dicarbonate (Boc₂O) to a more reactive Boc-donating reagent such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

  • Catalysis: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction. However, be cautious as DMAP can sometimes promote side reactions.

  • Reaction Conditions: Increasing the reaction temperature and prolonging the reaction time can often drive the reaction to completion. Using a higher boiling point solvent like dioxane or toluene in place of dichloromethane (DCM) or tetrahydrofuran (THF) can be beneficial.

  • Alternative Base: If you are using a tertiary amine base like triethylamine (Et₃N), which can also be sterically hindered, consider a less bulky, non-nucleophilic base.

Q3: I am observing unexpected side products during the removal of an Fmoc group with piperidine. What is happening and how can I prevent it?

While piperidine is the standard reagent for Fmoc deprotection, it can lead to side reactions, particularly with sensitive substrates.[4] One common side reaction is the formation of a stable piperidine adduct with the dibenzofulvene (DBF) byproduct of the deprotection.[5] More problematic is the Michael addition of piperidine to electron-deficient double bonds within your molecule, or the formation of a piperidide by-product if an activated ester is present.[6]

Fmoc Deprotection and Side Reaction Fmoc_N Fmoc-N(R)-Piperidine Deprotection Deprotection Fmoc_N->Deprotection Piperidine Piperidine Piperidine->Deprotection Adduct DBF-Piperidine Adduct Piperidine->Adduct Side_Reaction Michael Addition to Electron-Deficient Alkene Piperidine->Side_Reaction Unwanted Reaction Free_Amine H-N(R)-Piperidine Deprotection->Free_Amine DBF Dibenzofulvene (DBF) Deprotection->DBF DBF->Adduct

Caption: Fmoc deprotection and potential side reactions with piperidine.

Preventative Measures:

  • Alternative Bases: Consider using a less nucleophilic base for the Fmoc removal. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can effectively cleave the Fmoc group. However, the liberated DBF is not scavenged and can itself be a problematic side reactant.[4] A combination of DBU with a trapping agent like piperazine can be a good compromise.[7]

  • Additive: The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine solution can suppress some side reactions, such as aspartimide formation in peptide synthesis, a principle that can be applied to analogous structures in alkaloid synthesis.[6]

  • Reaction Time and Temperature: Minimize the exposure of your substrate to the basic conditions by optimizing the reaction time and performing the deprotection at a lower temperature if possible.

Q4: I need to remove a Cbz group by hydrogenolysis, but my piperidine alkaloid contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups). What are my options?

This is a classic chemoselectivity challenge. Standard catalytic hydrogenation with palladium on carbon (Pd/C) will likely reduce other susceptible functional groups.[8]

Alternative Deprotection Strategies for Cbz:

  • Transfer Hydrogenolysis: Instead of using hydrogen gas, employ a hydrogen donor like ammonium formate, cyclohexene, or 1,4-cyclohexadiene with Pd/C. These conditions are often milder and can offer better chemoselectivity.

  • Lewis Acid Catalysis: Strong Lewis acids like trimethylsilyl iodide (TMSI) can cleave Cbz groups. This method avoids reducing conditions but is incompatible with acid-sensitive functional groups.

  • Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia can remove a Cbz group, but this is a very harsh method and generally not compatible with many other functional groups.

  • Orthogonal Protection: If possible, redesign your synthesis to use a protecting group that is orthogonal to the reducible functionalities, such as a Boc or Fmoc group.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solutions
Incomplete N-protection of piperidine 1. Steric hindrance.[3]2. Low reactivity of the protecting group precursor.3. Inappropriate solvent or base.1. Increase reaction temperature and time.[9]2. Use a more reactive protecting group precursor (e.g., Boc-ON for Boc protection).3. Use a less hindered base and a polar aprotic solvent like DMF or acetonitrile.[9]
Low yield during N-deprotection 1. Incomplete reaction.2. Degradation of the product under deprotection conditions.3. Inefficient work-up leading to product loss.1. Monitor the reaction closely by TLC or LC-MS to ensure completion.2. For acid-labile groups, consider milder acids (e.g., p-toluenesulfonic acid instead of TFA).[10] For base-labile groups, use a less harsh base or shorter reaction times.[4]3. Optimize extraction and purification protocols.
Formation of quaternary ammonium salt during N-alkylation Over-alkylation of the piperidine nitrogen.[9]1. Use a slight excess of the piperidine starting material.[9]2. Add the alkylating agent slowly (e.g., via syringe pump).[9]3. Use a less reactive alkylating agent (e.g., bromide instead of iodide).
Unexpected cleavage of other protecting groups Lack of orthogonality in the protecting group strategy.[2]1. Re-evaluate the stability of all protecting groups to the planned reaction conditions.2. Choose a more robust protecting group for the sensitive functionality.3. Modify the deprotection conditions to be milder.

Comparative Data: Common N-Protecting Groups for Piperidine

Protecting Group Abbreviation Cleavage Conditions Stability Key Considerations
tert-ButoxycarbonylBocStrong acids (TFA, HCl)[11]Stable to base, hydrogenolysis, and most nucleophiles.Excellent for syntheses involving basic or reductive steps. Can be sterically demanding to introduce.
BenzyloxycarbonylCbz or ZCatalytic hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH)[11]Stable to mild acids and bases.Incompatible with reducible functional groups. Hydrogenolysis is generally a very clean reaction.
9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% piperidine in DMF)[11]Stable to acids and hydrogenolysis.Ideal for syntheses requiring acidic conditions. Piperidine can act as a nucleophile, leading to side reactions.[6]
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[12]Stable to acids and bases.Provides excellent orthogonality. Requires careful removal of palladium catalyst.
2-(Trimethylsilyl)ethoxycarbonylTeocFluoride sources (e.g., TBAF); strong acids (TFA)[13]Stable to bases and hydrogenolysis.Orthogonal to Boc (with fluoride deprotection) and Fmoc (with acid deprotection). Reagents for introduction can be costly.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Piperidine
  • Reaction Setup: To a solution of the piperidine derivative (1.0 equiv) in dichloromethane (DCM, 0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product is often pure enough for subsequent steps, but can be purified by column chromatography on silica gel if necessary.

Troubleshooting: For sterically hindered piperidines, add a catalytic amount of DMAP (0.1 equiv) and consider increasing the reaction temperature to reflux in DCM or switching to a higher-boiling solvent like THF.

Protocol 2: General Procedure for N-Cbz Deprotection by Hydrogenolysis
  • Reaction Setup: Dissolve the Cbz-protected piperidine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate. Add 10% palladium on carbon (Pd/C, 10 mol % Pd).

  • Reaction Execution: Purge the reaction vessel with hydrogen gas (or use a hydrogen-filled balloon) and stir vigorously at room temperature under a hydrogen atmosphere. The reaction is usually complete within 2-16 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Troubleshooting: If the reaction is slow, ensure the catalyst is active and the stirring is efficient to facilitate mass transfer. If other reducible groups are present, consider transfer hydrogenolysis with ammonium formate.

Protocol 3: General Procedure for N-Fmoc Deprotection
  • Reaction Setup: Dissolve the Fmoc-protected piperidine in a 20% solution of piperidine in N,N-dimethylformamide (DMF).

  • Reaction Execution: Stir the mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes.[11] Monitor by TLC or LC-MS.

  • Work-up and Purification: Once complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water to remove DMF and piperidine. The dibenzofulvene-piperidine adduct is often soluble in the organic layer and may require chromatographic purification to separate from the desired product.

Troubleshooting: If side reactions are observed, consider lowering the reaction temperature to 0 °C or using an alternative base system like DBU/piperazine.[7]

References

  • Base-induced aspartimide (cyclic imide) and subsequent base adduct formation in the Fmoc-solid phase synthesis of sensitive sequences are serious side reactions that are difficult to both anticipate and control. The effect of extended treatment of piperazine as N!-Fmoc deprotection reagent on two sensitive peptide sequences was examined. For comparison, other bases were also investigated, including piperidine, 1-hydroxypiperidine, tet- rabutylammonium fluoride, and 1,8-diazabicyclo[5.4.0]undec-7-ene. (Source: Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N! - Google Search)
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])

  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC. (URL: [Link])

  • New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine - Taylor & Francis. (URL: [Link])

  • Piperidine Definition - Organic Chemistry II Key Term - Fiveable. (URL: [Link])

  • FULL PAPER p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed. (URL: [Link])

  • Protecting Groups in Organic Synthesis-1 Ready - UT Southwestern, Dallas, Texas. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (URL: [Link])

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (URL: [Link])

  • Methods for Removing the Fmoc Group. (URL: [Link])

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (URL: [Link])

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC. (URL: [Link])

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (URL: [Link])

  • Protective Groups - Organic Chemistry Portal. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. (URL: [Link])

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (URL: [Link])

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. (URL: [Link])

  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur - ResearchGate. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Evaluation of 2-(Piperidine-1-yl)-ethyl (PIP) as a Protecting Group for Phenols: Stability to ortho-Lithiation Conditions and Boiling Concentrated Hydrobromic Acid, Orthogonality with Most Common Protecting Group Classes, and Deprotection via Cope Elimination or by Mild Lewis Acids - ResearchGate. (URL: [Link])

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases - IRIS - Unibo. (URL: [Link])

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (URL: [Link])

  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. (URL: [Link])

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates - ChemRxiv. (URL: [Link])

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Optimizing Intracellular Delivery of 2-Methyl-3,4,5-piperidinetriol

Current Status: Online Operator: Senior Application Scientist Ticket ID: #IMINO-PERM-001 Subject: Enhancing in vitro cell permeability of 2-Methyl-3,4,5-piperidinetriol Executive Summary You are encountering a classic bi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: #IMINO-PERM-001 Subject: Enhancing in vitro cell permeability of 2-Methyl-3,4,5-piperidinetriol

Executive Summary

You are encountering a classic bioavailability bottleneck common to polyhydroxylated alkaloids (iminosugars). 2-Methyl-3,4,5-piperidinetriol (an analog of 1-Deoxynojirimycin, or DNJ) is highly polar and hydrophilic. Its calculated LogP is typically negative (approx. -2.3), and it possesses a high Polar Surface Area (PSA).

The Core Issue: This molecule does not readily cross the plasma membrane via passive diffusion. It relies on fluid-phase pinocytosis (inefficient) or specific transporters (often saturable or absent in your target cell line).

The Solution: To enhance permeability in vitro without chemically modifying the ligand (e.g., into an N-alkylated prodrug), you must switch from passive incubation to active carrier-mediated delivery . This guide details the implementation of Liposomal Encapsulation and validates the results with HILIC-MS/MS quantification .

Module 1: Delivery System Implementation (Liposomal Encapsulation)

User Issue: "I am incubating cells with high concentrations (100 µM+) but seeing minimal intracellular activity or chaperone effect."

Diagnosis: The free drug is remaining extracellular. You need a lipid-based vehicle to facilitate membrane fusion or endocytosis.

Protocol: Thin-Film Hydration for Iminosugar Encapsulation

This protocol generates Large Unilamellar Vesicles (LUVs) encapsulating your hydrophilic cargo.

Reagents:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) - High Tm lipid for stability.

  • Cholesterol - Stabilizes the bilayer.

  • PEG2000-DSPE - Prevents aggregation (Stealth liposomes).

  • 2-Methyl-3,4,5-piperidinetriol (Dissolved in PBS, pH 7.4).

Step-by-Step Workflow:

  • Lipid Mixing: Combine DSPC:Cholesterol:PEG2000-DSPE in a molar ratio of 55:40:5 in chloroform/methanol (2:1 v/v).

  • Film Formation: Evaporate solvent using a rotary evaporator (or nitrogen stream) at 60°C until a thin, dry lipid film forms on the vial wall. Desiccate overnight to remove trace solvents.

  • Hydration (Critical Step): Add the 2-Methyl-3,4,5-piperidinetriol solution (10 mg/mL in PBS) to the lipid film. Vortex vigorously at 65°C (above the lipid transition temperature) for 1 hour.

    • Why? This traps the hydrophilic drug in the aqueous core of the forming vesicles.

  • Sizing (Extrusion): Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.

  • Purification: Remove unencapsulated drug using a PD-10 desalting column or dialysis (10kDa MWCO) against PBS.

Visualization: Encapsulation Workflow

Liposome_Protocol Lipids Lipid Mix (DSPC:Chol:PEG) Solvent Solvent Evaporation (Thin Film Formation) Lipids->Solvent Hydration Hydration with 2-Methyl-DNJ Solution Solvent->Hydration Vortex Vortex > Tm (Multilamellar Vesicles) Hydration->Vortex Extrusion Extrusion (100nm) (LUV Formation) Vortex->Extrusion Dialysis Dialysis/Purification (Remove Free Drug) Extrusion->Dialysis Cells Cell Treatment Dialysis->Cells

Caption: Workflow for encapsulating hydrophilic iminosugars into LUVs to bypass passive membrane restrictions.

Module 2: Quantification & Validation (HILIC-MS/MS)

User Issue: "I treated the cells, but I can't detect the compound in the lysate using my standard C18 HPLC method."

Diagnosis: 2-Methyl-3,4,5-piperidinetriol is too polar for C18 retention. It elutes in the void volume, leading to ion suppression and false negatives.

Troubleshooting Guide: Analytical Detection
ParameterStandard (Wrong) ApproachCorrect Technical Approach
Column Chemistry C18 (Reversed Phase)HILIC (Hydrophilic Interaction Liquid Chromatography) (e.g., Amide-80 or ZIC-HILIC).
Mobile Phase Water/MethanolAcetonitrile/Ammonium Formate (buffer) . High organic % is needed for retention.
Detection UV (254 nm)MS/MS (MRM mode) or ELSD . The molecule lacks a chromophore.
Sample Prep Methanol precipitationAcetonitrile precipitation (keep water content <20% to maintain HILIC retention).
Recommended MS/MS Transition
  • Ionization: ESI Positive mode (Amine protonation).

  • Precursor Ion: [M+H]+ (approx. m/z 164.1).

  • Product Ions: Optimize for loss of water (-18) or ring fragmentation.

Module 3: Mechanism of Action

Understanding how the molecule enters the cell allows you to troubleshoot efficacy issues.

  • Free Drug (Passive): Bounces off the lipid bilayer due to hydration shells around the hydroxyl groups.

  • Liposomal Drug (Active): The liposome is taken up via Clathrin-mediated endocytosis .

  • Endosomal Escape: The liposome fuses with the endosomal membrane (or degrades), releasing the 2-Methyl-DNJ into the cytosol or lysosome (target location for chaperone therapy).

Visualization: Cellular Uptake Pathways

Uptake_Mechanism Extracellular Extracellular Space FreeDrug Free 2-Methyl-DNJ (Hydrophilic) Passive Passive Diffusion (BLOCKED) FreeDrug->Passive Liposome Liposome-Encapsulated 2-Methyl-DNJ Endocytosis Endocytosis (Vesicle Formation) Liposome->Endocytosis Membrane Plasma Membrane (Lipid Bilayer) Passive->Membrane Endosome Early Endosome (pH 6.0) Endocytosis->Endosome Lysosome Lysosome (Target for Chaperones) Endosome->Lysosome Maturation/Fusion

Caption: Comparison of blocked passive diffusion vs. successful endocytic uptake via liposomal delivery.

Frequently Asked Questions (FAQs)

Q1: Can I just use a higher concentration of the free drug? A: While increasing concentration to 1-5 mM might force some uptake via fluid-phase pinocytosis, this is ill-advised. High osmotic stress can alter cell physiology, and high concentrations of iminosugars can inhibit off-target glycosidases (e.g., ER glucosidases), causing "off-target" toxicity rather than the desired chaperone effect.

Q2: Is there a chemical alternative if liposomes are too complex? A: If you have synthetic capabilities, the standard medicinal chemistry solution is N-alkylation . Attaching a butyl (C4) or nonyl (C9) chain to the ring nitrogen (creating N-alkyl-2-methyl-DNJ) significantly increases lipophilicity and passive permeability. However, this creates a new molecule (Prodrug/Analog) which may have different inhibitory kinetics (Ki) than your parent compound.

Q3: My cells are detaching after liposome treatment. Why? A: This is likely due to the charge of the liposomes. Positive (cationic) liposomes interact better with membranes but can be cytotoxic.

  • Fix: Ensure you are using "Stealth" liposomes (PEGylated) or neutral lipids (DSPC/Cholesterol). Reduce the incubation time or lipid concentration.

Q4: How do I distinguish between drug on the membrane vs. in the cell? A: This is a critical validation step.

  • Perform the uptake assay.

  • Wash cells 3x with ice-cold PBS.

  • Acid Wash Step: Wash once with Glycine buffer (pH 3.0) for 30 seconds to strip surface-bound liposomes.

  • Lyse cells and quantify via HILIC-MS/MS.

References

  • Liposome-Mediated Delivery of Iminosugars. Antimicrobial Agents and Chemotherapy, 2012.[1][2] Demonstrates that liposomal encapsulation of DNJ derivatives can enhance potency by up to 3-log10 compared to free drug.[1][3]

  • Quantitative determination of 1-deoxynojirimycin in mulberry leaves using liquid chromatography-tandem mass spectrometry. ResearchGate, 2015. Establishes HILIC-MS/MS as the gold standard for detecting polar iminosugars (LOD 75 pg).

  • Pharmacological Chaperone Therapy for Pompe Disease. MDPI, 2021. Discusses the mechanism of DNJ analogs as chaperones and the necessity of intracellular accumulation for lysosomal targeting.

  • Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. MDPI, 2020. detailed review of endocytic pathways utilized by nanocarriers to bypass passive diffusion limits.

Sources

Reference Data & Comparative Studies

Validation

The Selectivity Profile of 2-Methyl-3,4,5-piperidinetriol: A Comparative Guide to Alpha- vs. Beta-Glucosidase Inhibition

In the landscape of therapeutic agent development, particularly for metabolic disorders like type 2 diabetes and certain viral infections, the selective inhibition of glycosidase enzymes is a paramount objective.[1] Imin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic agent development, particularly for metabolic disorders like type 2 diabetes and certain viral infections, the selective inhibition of glycosidase enzymes is a paramount objective.[1] Iminosugars, a class of polyhydroxylated piperidine, pyrrolidine, and indolizidine alkaloids, represent a cornerstone of this research effort.[2][3] Their structural resemblance to monosaccharide pyranose rings allows them to competitively inhibit glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.[4][5] This guide delves into the anticipated selectivity profile of 2-Methyl-3,4,5-piperidinetriol, a member of the piperidine iminosugar family, against alpha- and beta-glucosidases.

While direct experimental data for 2-Methyl-3,4,5-piperidinetriol is not yet prevalent in public literature, we can infer its likely behavior by examining its structural analogues, most notably 1-deoxynojirimycin (DNJ) and its clinically approved derivative, Miglitol.[6][7] The core of this analysis rests on understanding how subtle stereochemical and substituent changes on the piperidine ring dictate the affinity and selectivity for different glucosidase isoforms.

The Criticality of Selectivity: α- vs. β-Glucosidases

Alpha- and beta-glucosidases, while both hydrolyzing glycosidic bonds, differ in the anomeric configuration of the glucose they process (α or β). This distinction is fundamental to their biological roles and, consequently, to the therapeutic rationale for their inhibition.

  • α-Glucosidases , located in the brush border of the small intestine, are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[5][8] Their inhibition is a validated strategy to delay carbohydrate digestion, thereby reducing postprandial blood glucose spikes, a key therapeutic goal in managing type 2 diabetes.[9][10]

  • β-Glucosidases are involved in a variety of metabolic processes, including the breakdown of glucosylceramide.[11] Defects in the lysosomal β-glucosidase (glucocerebrosidase) lead to Gaucher's disease.[12] While β-glucosidase inhibition is a therapeutic strategy in some contexts, non-selective inhibition can lead to undesirable side effects. Therefore, for applications like diabetes management, high selectivity for α-glucosidases is crucial.

The core challenge and scientific objective is to design inhibitors that can precisely distinguish between these enzyme sub-types. This guide will use the well-characterized profiles of DNJ and Miglitol to build a framework for evaluating novel compounds like 2-Methyl-3,4,5-piperidinetriol.

Comparative Inhibitory Profiles: An Evidence-Based Projection

Based on the extensive research into iminosugar alkaloids, we can project the inhibitory characteristics of 2-Methyl-3,4,5-piperidinetriol in comparison to established benchmarks.

Quantitative Comparison of Glucosidase Inhibition

The following table summarizes the inhibitory potency (IC50 values) of key comparator compounds. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

CompoundTarget EnzymeIC50 (µM)Selectivity (β-IC50 / α-IC50)
1-Deoxynojirimycin (DNJ) α-Glucosidase35[12][13]~2
β-Glucosidase71[12][13]
Miglitol (N-hydroxyethyl-DNJ) α-Glucosidase41[14]Highly Selective for Alpha
β-GlucosidaseInactive[14]
Acarbose (Positive Control) α-Glucosidase619.8[15]Highly Selective for Alpha
β-GlucosidaseWeakly Active/Inactive
2-Methyl-3,4,5-piperidinetriol α-GlucosidaseProjected: ActiveTo Be Determined
β-GlucosidaseProjected: ActiveTo Be Determined

Analysis and Projections:

  • 1-Deoxynojirimycin (DNJ): As the parent compound, DNJ exhibits potent inhibition of α-glucosidase but also maintains significant activity against β-glucosidase, demonstrating only a modest selectivity of approximately 2-fold.[12][13] This dual activity highlights the need for structural modification to enhance selectivity.

  • Miglitol: The addition of an N-hydroxyethyl group in Miglitol dramatically shifts the selectivity profile. It retains strong α-glucosidase inhibitory activity while becoming virtually inactive against β-glucosidase.[14] This underscores the profound impact of N-substitution on directing inhibitor binding.

  • 2-Methyl-3,4,5-piperidinetriol: The key structural difference in our target compound is the presence of a methyl group on the piperidine ring. Its effect is not immediately predictable without experimental data. However, based on structure-activity relationships, this modification could influence the binding orientation within the active site, potentially altering both potency and selectivity compared to DNJ. It is plausible that it could either enhance or decrease selectivity depending on the specific interactions it forms within the active sites of α- and β-glucosidases.

Mechanistic Insights and Experimental Design

The determination of an inhibitor's selectivity profile is a cornerstone of preclinical drug development. The choice of experimental protocols is dictated by the need for reproducibility, accuracy, and relevance.

The Logic of the Inhibition Assay

The standard method for assessing glucosidase inhibition is a colorimetric assay.[8] The principle is straightforward: the enzyme cleaves a synthetic, non-chromogenic substrate to produce a colored product. The presence of an inhibitor reduces the rate of this color formation, which can be quantified using a spectrophotometer.

G cluster_0 Assay Principle Enzyme α- or β-Glucosidase Product p-Nitrophenol (Yellow) Enzyme->Product Hydrolysis Substrate p-Nitrophenyl-Glucopyranoside (Colorless) Substrate->Enzyme Inhibitor 2-Methyl-3,4,5-piperidinetriol Inhibitor->Enzyme Inhibition G prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Mapping (Blanks, Controls, Test Concentrations) prep->plate preinc 3. Pre-incubation (Enzyme + Inhibitor/Buffer) plate->preinc init 4. Reaction Initiation (Add Substrate) preinc->init inc 5. Incubation (e.g., 37°C for 15-30 min) init->inc stop 6. Reaction Termination (Add Na2CO3) inc->stop read 7. Absorbance Reading (405 nm) stop->read calc 8. Data Analysis (% Inhibition, IC50 Calculation) read->calc

Caption: Step-by-step workflow for the in vitro glucosidase inhibition assay.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for assessing α- and β-glucosidase inhibition are provided.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted from standard methodologies for determining α-glucosidase inhibition in a 96-well microplate format. [8][16][17] Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 50 mM Sodium Phosphate Buffer (pH 6.8)

  • Test Compound (2-Methyl-3,4,5-piperidinetriol) and Positive Control (Acarbose)

  • Dimethyl Sulfoxide (DMSO)

  • 0.2 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Prepare a stock solution of the test compound and Acarbose in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final assay concentrations.

  • Assay Setup (in triplicate):

    • Blank: 100 µL Phosphate Buffer.

    • Negative Control (100% Activity): 50 µL Phosphate Buffer + 50 µL α-Glucosidase solution.

    • Test Sample: 50 µL of test compound dilution + 50 µL α-Glucosidase solution.

    • Positive Control: 50 µL of Acarbose dilution + 50 µL α-Glucosidase solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes. [17]4. Reaction Initiation: Add 50 µL of the 5 mM pNPG substrate solution to all wells to start the reaction. [8]5. Incubation: Incubate the plate at 37°C for 20 minutes. [17]6. Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution to all wells. [16][17]7. Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the following formula:

    • % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration.

Protocol 2: β-Glucosidase Inhibition Assay

This protocol outlines a common method for determining β-glucosidase inhibition, which can be adapted for various enzyme sources.

Materials:

  • β-Glucosidase from almonds

  • p-Nitrophenyl-β-D-glucopyranoside (pNP-β-G)

  • 100 mM Sodium Acetate Buffer (pH 5.0)

  • Test Compound and Positive Control (e.g., a known β-glucosidase inhibitor)

  • 0.2 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a suitable concentration of β-glucosidase in acetate buffer.

    • Prepare a 5 mM solution of pNP-β-G in acetate buffer.

    • Prepare stock and serial dilutions of the test compound and positive control.

  • Assay Setup: Following a similar plate layout as the α-glucosidase assay (blanks, negative controls, test samples, positive controls), add 50 µL of buffer or inhibitor solution and 50 µL of enzyme solution to the respective wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the 5 mM pNP-β-G substrate solution to all wells.

  • Incubation: Incubate at 37°C for an appropriate time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃.

  • Measurement and Calculation: Measure absorbance at 405 nm and calculate % inhibition and IC50 values as described in the α-glucosidase protocol.

Concluding Remarks for the Research Professional

The evaluation of 2-Methyl-3,4,5-piperidinetriol's selectivity profile is a critical step in determining its therapeutic potential. By leveraging established, robust protocols and comparing its performance against well-characterized iminosugars like DNJ and Miglitol, researchers can gain significant insights. The key determinant of success will be the degree of selectivity for α-glucosidase over its β-isoform. A high selectivity index would position 2-Methyl-3,4,5-piperidinetriol as a promising candidate for further development as an anti-hyperglycemic agent, warranting deeper investigation into its kinetics, in vivo efficacy, and safety profile. The methodologies and comparative data presented in this guide provide a comprehensive framework for undertaking this essential evaluation.

References

  • Bio-protocol. (n.d.). α-Glucosidase Inhibiting Assay. Retrieved from Bio-protocol website: [Link]

  • Bio-protocol. (n.d.). Alpha-Glucosidase Inhibition Assay. Retrieved from Bio-protocol website: [Link]

  • Alonzi, D. S., et al. (2018). Characterizing the selectivity of ER α-glucosidase inhibitors. Glycobiology, 28(11), 856-866. Retrieved from: [Link]

  • ResearchGate. (n.d.). A novel method for screening beta-glucosidase inhibitors. Retrieved from ResearchGate website: [Link]

  • MDPI. (2019). Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities. Retrieved from MDPI website: [Link]

  • Kizhakkedath, M., et al. (2013). A novel method for screening beta-glucosidase inhibitors. BMC Microbiology, 13, 39. Retrieved from: [Link]

  • Taylor & Francis Online. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Retrieved from Taylor & Francis Online website: [Link]

  • Protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from Protocols.io website: [Link]

  • ResearchGate. (n.d.). Comparison of α-glucosidase inhibitory activities of piperidine.... Retrieved from ResearchGate website: [Link]

  • Ahuja-Casarín, A. I., et al. (2021). Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 138-146. Retrieved from: [Link]

  • PubMed. (2009). A TLC bioautographic method for the detection of alpha- and beta-glucosidase inhibitors in plant extracts. Retrieved from PubMed website: [Link]

  • YouTube. (2025). Pharmacology of Miglitol (Meglitol) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from YouTube website: [Link]

  • ResearchGate. (n.d.). β-glucosidase inhibition using the agar plate method developed in this study. Retrieved from ResearchGate website: [Link]

  • MDPI. (2020). Strategy for Designing Selective Lysosomal Acid α-Glucosidase Inhibitors: Binding Orientation and Influence on Selectivity. Retrieved from MDPI website: [Link]

  • MedCrave. (2018). Pharmacotherapeutics of miglitol: an α-glucosidase inhibitor. Retrieved from MedCrave website: [Link]

  • Khan, H., et al. (2018). In Silico Study of Alkaloids as α-Glucosidase Inhibitors: Hope for the Discovery of Effective Lead Compounds. Pharmacognosy Magazine, 14(54), 256-261. Retrieved from: [Link]

  • ResearchGate. (n.d.). Multivalent iminosugars to modulate affinity and selectivity for glycosidases. Retrieved from ResearchGate website: [Link]

  • PubChem. (n.d.). Miglitol. Retrieved from PubChem website: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2018). Some novel piperidine analogues having strong alpha glucosidase inhibition. Retrieved from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Novel 2-Aryl-3,4,5-trihydroxypiperidines: Synthesis and Glycosidase Inhibition. Retrieved from ResearchGate website: [Link]

  • ResearchGate. (n.d.). Synthesis of polyhydroxylated piperidines and evaluation as glycosidase inhibitors. Retrieved from ResearchGate website: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). miglitol. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website: [Link]

  • Nash, R. J., et al. (2011). Alkaloid Glycosidase Inhibitors. Comprehensive Natural Products II, 245-275. Retrieved from: [Link]

  • Artola, M., et al. (2019). Distinguishing the differences in β-glycosylceramidase folds, dynamics, and actions informs therapeutic uses. Journal of Biological Chemistry, 294(8), 2638-2651. Retrieved from: [Link]

  • ResearchGate. (n.d.). Novel 2-aryl-3,4,5-trihydroxypiperidines: Synthesis and glycosidase inhibition. Retrieved from ResearchGate website: [Link]

  • MDPI. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Retrieved from MDPI website: [Link]

  • Scilit. (n.d.). Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives. Retrieved from Scilit website: [Link]

  • ResearchGate. (n.d.). Comparative analysis of 1-deoxynojirimycin contribution degree to α-glucosidase inhibitory activity and physiological distribution in Morus alba L. Retrieved from ResearchGate website: [Link]

  • Academia.edu. (n.d.). α-Glucosidase inhibitory potential and hemolytic evaluation of newly synthesized 3,4,5-trisubstituted-1,2,4-triazole derivatives. Retrieved from Academia.edu website: [Link]

  • PubMed. (1994). Enzymic synthesis of alpha- and beta-D-glucosides of 1-deoxynojirimycin and their glycosidase inhibitory activities. Retrieved from PubMed website: [Link]

  • BindingDB. (n.d.). BindingDB BDBM50156355 2-Butyl-6-hydroxymethyl-piperidine-3,4,5-triol. Retrieved from BindingDB website: [Link]

  • ResearchGate. (n.d.). α- and β-Glucosidase Inhibitors: Chemical Structure and Biological Activity. Retrieved from ResearchGate website: [Link]

Sources

Comparative

Validating the Pharmacological Chaperone Efficacy of 2-Methyl-3,4,5-piperidinetriol in Mutant FucA1 Cells

Fucosidosis is a severe, neurodegenerative lysosomal storage disorder caused by autosomal recessive mutations in the FUCA1 gene, leading to a deficiency in the lysosomal enzyme -L-fucosidase (FucA1). For decades, therape...

Author: BenchChem Technical Support Team. Date: March 2026

Fucosidosis is a severe, neurodegenerative lysosomal storage disorder caused by autosomal recessive mutations in the FUCA1 gene, leading to a deficiency in the lysosomal enzyme


-L-fucosidase (FucA1). For decades, therapeutic options have been limited. However, the emergence of Pharmacological Chaperone Therapy (PCT) has shifted the paradigm.

This guide provides an in-depth, objective comparison of 2-Methyl-3,4,5-piperidinetriol (widely known in literature as 1-deoxyfuconojirimycin or DFJ ) against alternative therapeutic strategies. By analyzing the thermodynamic and cellular mechanisms of this iminosugar, we will establish self-validating experimental workflows to quantify its chaperone efficacy in mutant FucA1 cells.

Mechanistic Rationale: The Chaperone Paradox

The concept of using 2-Methyl-3,4,5-piperidinetriol (DFJ) as a therapeutic agent relies on a biochemical paradox: using a potent competitive inhibitor to increase overall enzyme activity.

Mutations in FUCA1 (such as the S150F variant) often disrupt the hydrogen-bonding network of the protein, causing it to misfold in the endoplasmic reticulum (ER). The cellular quality control machinery detects this misfolding and targets the mutant enzyme for proteasomal degradation, preventing it from ever reaching the lysosome[1].

The Causality of Rescue: DFJ acts as a structural scaffold. At the neutral pH of the ER (pH ~7.4), DFJ binds to the active site of the mutant FucA1 enzyme, inhibiting up to 97% of its activity. This binding provides critical free energy (


), thermodynamically stabilizing the native fold. The stabilized DFJ-FucA1 complex bypasses ER-associated degradation (ERAD) and is trafficked through the Golgi to the lysosome. Once inside the acidic lysosome (pH ~4.5), the high concentration of accumulated natural fucosylated substrates outcompetes the reversible DFJ inhibitor, allowing the rescued enzyme to perform its hydrolytic function[1].

Pathway Mutant Mutant FucA1 (e.g., S150F) ER ER Retention & Misfolding Mutant->ER DFJ DFJ Chaperone Binding Mutant->DFJ PCT Intervention Degradation Proteasomal Degradation ER->Degradation Untreated Stabilized Stabilized Enzyme Complex DFJ->Stabilized Golgi Golgi Trafficking Stabilized->Golgi Lysosome Lysosomal Delivery & Substrate Cleavage Golgi->Lysosome Acidic pH & Substrate Competition

Mechanistic pathway of DFJ-mediated pharmacological chaperone therapy rescuing mutant FucA1.

Comparative Efficacy Analysis

When evaluating 2-Methyl-3,4,5-piperidinetriol against alternative therapeutic modalities, drug developers must weigh binding affinity against lysosomal dissociation kinetics.

DFJ vs. Alternative Iminosugars

Next-generation iminosugars, such as


-L-homofuconojirimycin (

-HFJ) and N-alkylated DFJ derivatives, exhibit significantly higher inhibitory potency against

-L-fucosidase[2]. However, in the context of PCT, excessive affinity is detrimental. If the inhibitor binds too tightly, the natural substrate cannot displace it in the lysosome, resulting in sustained inhibition rather than functional rescue. DFJ strikes the optimal kinetic balance, making it a superior chaperone candidate compared to its higher-affinity analogs.
DFJ vs. Traditional Modalities
Therapeutic StrategyPrimary AgentMechanism of ActionBBB PenetrationKey Limitations
Pharmacological Chaperone (PCT) 2-Methyl-3,4,5-piperidinetriol (DFJ) ER stabilization & trafficking rescueHigh (Small molecule)Only effective for specific missense mutations (e.g., S150F).
Enzyme Replacement (ERT) Recombinant FucA1Exogenous enzyme uptake via M6P receptorsPoor Cannot treat neurological symptoms; requires lifelong IV infusions.
Substrate Reduction (SRT) Glycosyltransferase InhibitorsPrevents synthesis of fucosylated glycansModerateHigh risk of off-target effects; disrupts normal cellular glycosylation.
Next-Gen Iminosugars

-HFJ
High-affinity active site binding[2]HighFails to dissociate in the lysosome; causes net enzyme inhibition.

Self-Validating Experimental Protocols

To objectively validate the chaperone effect of DFJ, we employ a two-tiered self-validating system. The first tier confirms direct biophysical target engagement, while the second tier confirms cellular functional rescue.

Protocol A: Target Engagement via Differential Scanning Fluorimetry (DSF)

This protocol measures the thermal shift (


) of the enzyme upon DFJ binding.
  • Causality of Choice: A positive

    
     proves that DFJ physically binds the folded state of the mutant, lowering its free energy and increasing its resistance to thermal denaturation[1].
    

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant WT FucA1 and mutant variants (S150F, G60D) to >95% homogeneity.

  • Complex Formation: Incubate 1.5 mg/mL of each protein variant with 25

    
    M DFJ in 50 mM sodium citrate buffer (pH 7.4) for 30 minutes at 4°C. Control: Vehicle-only incubation.
    
  • Fluorophore Addition: Add SYPRO Orange dye (5x final concentration).

  • Thermal Melts: Subject the samples to a temperature gradient (20°C to 95°C at 1°C/min) using a real-time PCR machine.

  • Data Analysis: Calculate the first derivative of the melt curve to determine the

    
    . The 
    
    
    
    is the difference between the DFJ-treated and vehicle-treated samples.
Protocol B: Cell-Based Pharmacological Chaperone Assay

This assay quantifies the restoration of functional


-L-fucosidase activity in patient-derived or engineered mutant fibroblasts.
  • Causality of Choice (The Washout Step): You must include an extensive washout phase before lysis. Failing to remove extracellular and unbound intracellular DFJ will result in the inhibitor carrying over into the in vitro lysate assay, masking the rescued enzyme activity and producing a false negative.

Step-by-Step Methodology:

  • Cell Seeding: Plate FucA1 mutant fibroblasts (e.g., S150F) and WT control fibroblasts in 6-well plates at

    
     cells/well.
    
  • DFJ Treatment: Treat cells with a dose-response gradient of DFJ (0, 10, 25, 50, and 100

    
    M) for 72 hours to allow sufficient time for ER-to-lysosome trafficking.
    
  • Washout Phase (Critical): Aspirate media and wash cells three times with warm PBS. Incubate in fresh, DFJ-free media for 4 hours to allow intracellular inhibitor dissociation.

  • Lysis: Lyse cells using a mild, non-denaturing buffer (e.g., 0.1% Triton X-100 in sodium acetate, pH 4.5).

  • Fluorometric Assay: Incubate 10

    
    g of total protein lysate with 1 mM 4-methylumbelliferyl-
    
    
    
    -L-fucopyranoside (4-MU-Fuc) substrate at 37°C for 1 hour.
  • Quantification: Stop the reaction with 0.2 M Glycine (pH 10.7) and measure fluorescence (Ex: 360 nm, Em: 460 nm). Normalize activity to total protein concentration.

Workflow Transfect 1. Plate Fibroblasts (Mutant & WT Controls) Incubate 2. Incubate with DFJ (0-100 μM, 72h) Transfect->Incubate Wash 3. Washout Phase (Critical: Remove DFJ) Incubate->Wash Lysis 4. Cell Lysis & Protein Extraction Wash->Lysis Assay 5. Fluorometric Assay (4-MU-Fuc Substrate) Lysis->Assay Analyze 6. Quantify Specific Enzyme Activity Assay->Analyze

Step-by-step experimental workflow for validating DFJ chaperone efficacy in mutant cells.

Quantitative Data & Performance Metrics

The self-validating nature of these protocols is demonstrated by utilizing specific mutations as internal controls. The S150F mutation disrupts a polar network but leaves the catalytic pocket intact, making it a responder. Conversely, the G60D mutation introduces a charged residue directly into the protein's interior, destroying the active site architecture. Consequently, DFJ cannot bind G60D, making it an ideal non-responder negative control[1].

Table 2: DFJ Target Engagement and Chaperone Efficacy on FucA1 Variants

FucA1 VariantMutation TypeStructural ImpactDSF

(+25

M DFJ)
Relative Activity Rescue (Cell Assay)PCT Viability
Wild-Type NoneNative+11.8 °C to +14.7 °CN/A (Baseline)N/A
S150F MissenseDisrupts polar H-bond network+8.2 °C 4.5-fold increase High
G60D MissenseDestroys active site architecture-3.7 °C (No stabilization)1.0-fold (No change)Poor

Data synthesized from biophysical characterizations of FucA1 variants[1].

Conclusion

2-Methyl-3,4,5-piperidinetriol (DFJ) represents a highly viable pharmacological chaperone for specific missense mutations in fucosidosis. Unlike high-affinity analogs (


-HFJ) that cause irreversible lysosomal inhibition, DFJ possesses the exact thermodynamic profile required to stabilize the enzyme in the ER while dissociating in the lysosome. By employing rigorous, self-validating workflows—specifically incorporating DSF target engagement and critical washout phases in cell-based assays—drug developers can accurately stratify patient mutations (e.g., S150F vs. G60D) to predict clinical PCT responsiveness.

References

1.[1] Wright, D. W., et al. "Cryo-EM structures of human fucosidase FucA1 reveal insight into substrate recognition and catalysis." Cell Chemical Biology (2022).[Link] 2. Williams, R., et al. "Establishment of blood glycosidase activities and their excursions in sepsis." PNAS Nexus (2022).[Link] 3.[2] Kato, A., et al. "Novel α-L-fucosidase inhibitors from the bark of Angylocalyx pynaertii (Leguminosae)." Tetrahedron (2019).[Link]

Sources

Validation

Reproducibility of 2-Methyl-3,4,5-piperidinetriol synthesis across different methodologies

Reproducibility Benchmark: Synthesis of 2-Methyl-3,4,5-piperidinetriol (Commonly identified as 1-Deoxy-L-fuconojirimycin or DFJ)[1] Executive Summary 2-Methyl-3,4,5-piperidinetriol (specifically the (2S,3R,4S,5R) isomer,...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility Benchmark: Synthesis of 2-Methyl-3,4,5-piperidinetriol (Commonly identified as 1-Deoxy-L-fuconojirimycin or DFJ)[1]

Executive Summary

2-Methyl-3,4,5-piperidinetriol (specifically the (2S,3R,4S,5R) isomer, known as 1-Deoxy-L-fuconojirimycin or DFJ ) is a potent, specific inhibitor of


-L-fucosidase.[1] Its structural integrity—a piperidine core decorated with three contiguous chiral hydroxyls and a C2-methyl group—presents a significant synthetic challenge.[1] The "methyl-triol" motif mimics the transition state of fucose hydrolysis, making it a critical target for treating fucosidosis, cystic fibrosis, and certain cancers.

This guide benchmarks the reproducibility of the two most dominant synthetic methodologies: Carbohydrate Chiral Pool Synthesis (Reductive Amination) and De Novo Asymmetric Synthesis (Ring-Closing Metathesis) . While the chiral pool approach offers high stereochemical fidelity, it suffers from protecting group overhead.[1] Conversely, the de novo route provides scalability but introduces critical failure points in diastereoselective oxidation.[1]

Methodological Landscape: A Comparative Overview

The synthesis of polyhydroxylated piperidines relies on establishing the correct relative stereochemistry between the amine, the methyl group, and the three hydroxyls.

FeatureMethod A: Intramolecular Reductive Amination Method B: Ring-Closing Metathesis (RCM)
Primary Precursor L-Fucose or D-Lyxonolactone (Chiral Pool)Garner’s Aldehyde / Tartrates (De Novo)
Key Mechanism Pd/C Hydrogenation

Cyclization
Ru-Catalyzed Olefin Metathesis

Dihydroxylation
Stereocontrol Inherent (from starting sugar)Reagent-controlled (Kishi’s Rule/Donohue cond.)
Step Count 6–8 Steps8–10 Steps
Reproducibility Risk Moderate: Hygroscopic intermediates; protecting group migration.[1]High: Catalyst poisoning; diastereoselectivity of OsO

step.[1]
Scalability Low (Sugar cost/availability)High (Commodity precursors)

Deep Dive: Method A – Carbohydrate Chiral Pool (Reductive Amination)

This method is the "Gold Standard" for stereochemical confidence.[1] By starting with L-Fucose, the C3, C4, and C5 stereocenters are pre-installed.[1] The critical challenge is the inversion or retention of the C2 configuration during cyclization.

Critical Mechanism

The synthesis typically proceeds via the formation of an amino-alditol or azido-ketose.[1] The "Paulsen" reductive amination involves generating a 5-keto-amino intermediate which spontaneously cyclizes to the imine, followed by stereoselective reduction.[1]

  • Reproducibility Bottleneck: The Pd/C hydrogenation step.[1]

    • Issue: Incomplete reduction of the oxime/azide or over-reduction of the ring.

    • Control: pH control is vital.[1] Acidic media (HCl/MeOH) favor the formation of the piperidine ring but can lead to anomeric mixtures if not fully reduced.

Protocol Validation (Self-Validating System)
  • Precursor Assembly: Benzyl protection of L-Fucose, followed by activation of the anomeric center.[1]

  • Nitrogen Installation: Nucleophilic displacement with azide (

    
    ) at C1 (with inversion) or reductive amination of the open chain.[1]
    
  • Cyclization:

    • Reagents: H

      
       (1 atm), 10% Pd/C, MeOH.
      
    • Checkpoint: Monitor the disappearance of the azide peak (2100 cm

      
      ) via IR.
      
    • Purification: The product is a polar amine.[1] Do not use silica gel. Use Dowex 50W-X8 (H

      
       form) ion-exchange resin.[1] Elute with 1M NH
      
      
      
      OH.[1]

Deep Dive: Method B – De Novo Asymmetric Synthesis (RCM)

This route constructs the piperidine ring from acyclic chiral amines, typically derived from amino acids (Serine/Alanine).[1] It allows for the synthesis of "unnatural" isomers but requires rigorous catalyst control.

Critical Mechanism

The pathway utilizes a Grubbs II catalyzed Ring-Closing Metathesis to form a tetrahydropyridine, followed by Upjohn Dihydroxylation (OsO


/NMO).[1]
  • Reproducibility Bottleneck: Diastereoselective Dihydroxylation. [1]

    • Issue: The existing chiral center (C2-methyl) dictates the facial selectivity of the incoming hydroxyls (Kishi’s empirical rule).

    • Failure Mode: Formation of the unwanted diastereomer (e.g., L-gulo vs L-fuco configuration).[1]

    • Solution: Use of bulky protecting groups (e.g., Boc vs Cbz) on the nitrogen to enforce conformational rigidity, or directed dihydroxylation conditions.

Protocol Validation
  • Diene Formation: Allylation of a chiral aldehyde (e.g., from L-Alanine).[1]

  • RCM Step:

    • Reagents: Grubbs II (2-5 mol%), CH

      
      Cl
      
      
      
      , reflux.[1]
    • Checkpoint:

      
      H NMR monitoring of the vinyl protons. Ethylene removal is critical; use a dilute stream of N
      
      
      
      .[1]
  • Oxidation:

    • Reagents: OsO

      
       (cat.), NMO, Acetone/H
      
      
      
      O.[1]
    • Control: Temperature must be maintained at 0°C to maximize stereoselectivity.[1]

Quantitative Comparison Data

ParameterChiral Pool (Method A)De Novo RCM (Method B)
Overall Yield 35% – 45%20% – 30%
Enantiomeric Excess (ee) >99% (Source dependent)>95% (Step dependent)
Purification Difficulty High (Polarity)Moderate (Intermediates are lipophilic)
Cost Efficiency Low (L-Fucose is ~$500/g)High (L-Alanine is cheap)

Visualizing the Pathways

The following diagram illustrates the logical flow and critical control points (CCPs) for both methodologies.

SynthesisComparison cluster_A Method A: Chiral Pool (Reductive Amination) cluster_B Method B: De Novo (RCM) LFucose L-Fucose (Chiral Precursor) Azide 5-Azido-5-deoxy-L-fucofuranose (N-Installation) LFucose->Azide Activation & Displacement RedAmin Intramolecular Reductive Amination (H2, Pd/C) Azide->RedAmin Cyclization (CCP: pH Control) DFJ_A 1-Deoxy-L-fuconojirimycin (Target) RedAmin->DFJ_A Deprotection FailureA Risk: Incomplete Reduction (Check IR) RedAmin->FailureA AminoAcid L-Alanine Derived Aldehyde Diene Chiral Diene AminoAcid->Diene Allylation TetraPyridine Tetrahydropyridine (RCM Product) Diene->TetraPyridine Grubbs II (CCP: Dilution) Dihydrox Diastereoselective Dihydroxylation (OsO4) TetraPyridine->Dihydrox Upjohn Cond. (CCP: Stereocontrol) DFJ_B 1-Deoxy-L-fuconojirimycin (Target) Dihydrox->DFJ_B Deprotection FailureB Risk: Wrong Diastereomer (Check NMR) Dihydrox->FailureB

Caption: Comparison of Chiral Pool vs. RCM pathways highlighting critical control points (CCPs) for reproducibility.

Experimental Protocol: Optimized Reductive Amination

This protocol is selected for its higher reliability in producing the correct stereoisomer for biological validation.

Step 1: Preparation of the Azido-Precursor Dissolve 2,3,4-tri-O-benzyl-L-fucopyranose (1.0 eq) in dry CH


Cl

.[1] Add Tf

O (1.2 eq) and Pyridine at -20°C to activate the anomeric position.[1] Treat the crude triflate with NaN

in DMF at room temperature.
  • Validation:

    
    C NMR should show the C1 signal shift significantly upfield (~85-90 ppm).[1]
    

Step 2: Cyclization to 2-Methyl-3,4,5-piperidinetriol

  • Setup: Charge a hydrogenation vessel with the azido-sugar (1.0 g) dissolved in MeOH (20 mL).

  • Catalyst: Add 10% Pd/C (100 mg, 10 wt%).

  • Reaction: Purge with H

    
     (3 cycles). Stir under H
    
    
    
    balloon (1 atm) for 12 hours.
    • Note: If the reaction stalls, add 1 eq of HCl (1.25 M in MeOH) to protonate the amine and accelerate cyclization.

  • Workup: Filter through Celite. Concentrate the filtrate.

  • Purification (Crucial): Apply the crude residue to a column of Dowex 50W-X8 (H

    
    ) .
    
    • Wash with water (remove non-basic impurities).[1]

    • Elute with 0.5 M NH

      
      OH.[1]
      
    • Lyophilize fractions to obtain the free base as a hygroscopic white solid.[1]

Characterization Data (Expected):

  • 
    H NMR (D
    
    
    
    O):
    
    
    1.25 (d, 3H, CH
    
    
    ), 2.5-3.2 (m, ring protons).[1]
  • MS (ESI): m/z 148 [M+H]

    
    .
    

References

  • Davies, S. G., et al. (2010).[1][2] "Total Synthesis of 1-Deoxynojirimycin & 1-Deoxyaltronojirimycin." Organic Letters, 12(1), 136-139.[1] Link[1]

  • Ferreira, F., et al. (2009).[1] "Expeditious Synthesis of a Common Intermediate of L-1-Deoxyallonojirimycin and L-1-Deoxymannojirimycin." The Journal of Organic Chemistry, 74(5). Link[1]

  • Pandey, G., et al. (2006).[1] "Convergent approach toward the synthesis of the stereoisomers of C-6 homologues of 1-deoxynojirimycin." The Journal of Organic Chemistry, 71(22), 8481-8488.[1] Link[1]

  • Haukaas, M. H., & O'Doherty, G. A. (2001).[1][3] "Synthesis of D- and L-deoxymannojirimycin via an asymmetric aminohydroxylation of vinylfuran." Organic Letters, 3(3), 401-404.[1] Link[1]

  • PubChem Database. "Deoxyfuconojirimycin (CID 122618)."[1] National Center for Biotechnology Information.[1] Link

Sources

Comparative

A Comparative Toxicological Assessment of 2-Methyl-3,4,5-piperidinetriol and Other Bioactive Alkaloids

Introduction: The Double-Edged Sword of Piperidine Alkaloids Piperidine alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, are ubiquitously distributed in the plant and microbial kingdoms.[1][2] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Piperidine Alkaloids

Piperidine alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, are ubiquitously distributed in the plant and microbial kingdoms.[1][2] Their structural resemblance to monosaccharides allows them to act as potent inhibitors of glycosidases, enzymes crucial for a myriad of biological processes.[1][2] This inhibitory action underpins their therapeutic potential as antiviral, anticancer, and antidiabetic agents.[3][4] Notable examples include 1-deoxynojirimycin (DNJ), an α-glucosidase inhibitor found in mulberry leaves, which has been extensively studied for its anti-hyperglycemic effects.[4][5][6][7]

However, this same mechanism of action can also lead to significant toxicity. The disruption of normal cellular glycosylation processes can trigger a cascade of adverse effects, ranging from gastrointestinal distress to severe neurotoxicity.[8][9][10] For instance, piperidine alkaloids from Prosopis juliflora have been linked to neuronal damage and gliosis in livestock.[8] Therefore, a thorough toxicological evaluation is paramount for any novel piperidine alkaloid being considered for therapeutic development.

This guide presents a comparative toxicity profile of 2-Methyl-3,4,5-piperidinetriol , a synthetic piperidine derivative, against a panel of well-characterized alkaloids: 1-Deoxynojirimycin (DNJ) , Casuarine , and the mixed alkaloids from Prosopis juliflora . Due to the limited publicly available data on the specific toxicity of 2-Methyl-3,4,5-piperidinetriol, this guide will leverage established toxicological methodologies and data from structurally similar compounds to provide a predictive assessment, highlighting the experimental framework necessary for its comprehensive evaluation.

Methodologies for Comprehensive Toxicity Profiling

A tiered approach to toxicity testing is essential to build a comprehensive safety profile for a novel compound. This typically begins with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies in animal models to evaluate systemic toxicity.

In Vitro Toxicity Assays
  • Cytotoxicity Assessment (MTT Assay): This colorimetric assay is a rapid and sensitive method to evaluate a compound's effect on cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

    Protocol:

    • Cell Culture: Human cell lines, such as HepG2 (liver) and SH-SY5Y (neuronal), are cultured in appropriate media.

    • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test alkaloid for 24-72 hours.

    • MTT Incubation: MTT reagent is added to each well and incubated to allow for its conversion to formazan by mitochondrial dehydrogenases in viable cells.

    • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

  • Genotoxicity Assessment (Comet Assay): Also known as single-cell gel electrophoresis, this assay detects DNA damage at the level of individual cells.

    Protocol:

    • Cell Treatment: Cells are treated with the test compound for a short duration.

    • Cell Lysis: The cells are embedded in agarose on a microscope slide and then lysed to remove membranes and cytoplasm, leaving behind the nuclear material.

    • Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleus, forming a "comet tail."

    • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

In Vivo Toxicity Studies
  • Acute Oral Toxicity (OECD Guideline 423): This study provides information on the short-term toxicity of a substance when administered in a single oral dose.

    Protocol:

    • Animal Model: Typically, Wistar rats or Swiss albino mice are used.[11][12]

    • Dosing: A single dose of the test substance is administered orally to a small group of animals. The starting dose is selected based on in vitro data and structure-activity relationships.[11][12]

    • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[11][12]

    • LD50 Determination: The Lethal Dose 50 (LD50), the dose that is lethal to 50% of the test animals, is estimated.

  • Sub-chronic Toxicity (OECD Guideline 408): This study evaluates the adverse effects of a substance after repeated oral administration for a period of 90 days.

    Protocol:

    • Animal Model: Rodents are typically used.

    • Dosing: The test substance is administered daily via gavage or in the diet at three or more dose levels.

    • Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study to analyze hematological and biochemical parameters.

    • Histopathology: At the end of the study, a full necropsy is performed, and major organs are examined macroscopically and microscopically for any pathological changes.

Comparative Toxicity Data

The following table summarizes the available and predicted toxicity data for 2-Methyl-3,4,5-piperidinetriol and the comparator alkaloids.

AlkaloidChemical StructureSourcePrimary Mechanism of ActionKnown/Predicted ToxicityLD50 (Oral, Rodent)
2-Methyl-3,4,5-piperidinetriol Predicted Polyhydroxylated PiperidineSyntheticPredicted Glycosidase InhibitorPredicted to have dose-dependent gastrointestinal and potential neurotoxic effects based on structural similarity to other piperidine alkaloids.To be determined
1-Deoxynojirimycin (DNJ) Polyhydroxylated PiperidineMulberry (Morus alba)[5], Microorganisms[6]α-Glucosidase Inhibitor[7]Gastrointestinal side effects (flatulence, diarrhea) at higher doses.[5] Generally considered safe at therapeutic doses.[6]> 2000 mg/kg (in some studies with extracts)
Casuarine Polyhydroxylated PyrrolizidineCasuarina equisetifolia[13]Glycosidase InhibitorEthanolic extract of C. equisetifolia inflorescence showed an LD50 > 2000 mg/kg in rats, suggesting low acute toxicity.[11][12]> 2000 mg/kg (for ethanolic extract)[11][12]
Prosopis juliflora Alkaloids Piperidine Alkaloids (e.g., Juliprosopine, Juliprosine)Prosopis juliflora[14]Multiple targets, including neuronal pathwaysNeurotoxic, causing "cara torta" disease in cattle characterized by neuromuscular alterations and gliosis.[8] Cytotoxic to glial cells.LD50 of total alkaloid mixture is in the range of 27-100 mg/kg body weight in mice.[15]

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for many piperidine alkaloids is the competitive inhibition of glycosidases. This is due to their structural similarity to the transition state of the natural carbohydrate substrates of these enzymes.

α-Glucosidase Inhibition by DNJ

1-Deoxynojirimycin is a potent inhibitor of α-glucosidases in the small intestine. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, DNJ delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Glycosidase_Inhibition cluster_Intestine Small Intestine Complex_Carbs Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Complex_Carbs->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Absorption Glucose Absorption Glucose->Absorption DNJ 1-Deoxynojirimycin (DNJ) DNJ->Alpha_Glucosidase Inhibition

Caption: Inhibition of α-glucosidase by DNJ in the small intestine.

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for the toxicological evaluation of a novel alkaloid.

Toxicity_Workflow Start Novel Alkaloid (e.g., 2-Methyl-3,4,5-piperidinetriol) In_Vitro In Vitro Assays Start->In_Vitro Cytotoxicity Cytotoxicity (MTT) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity (Comet) In_Vitro->Genotoxicity In_Vivo In Vivo Studies Cytotoxicity->In_Vivo Genotoxicity->In_Vivo Acute_Toxicity Acute Toxicity (LD50) In_Vivo->Acute_Toxicity Subchronic_Toxicity Sub-chronic Toxicity In_Vivo->Subchronic_Toxicity Data_Analysis Data Analysis & Risk Assessment Acute_Toxicity->Data_Analysis Subchronic_Toxicity->Data_Analysis Report Toxicity Profile Report Data_Analysis->Report

Caption: A generalized workflow for toxicological assessment.

Discussion and Future Directions

The comparative analysis highlights a wide spectrum of toxicity among piperidine and related alkaloids. While DNJ exhibits a favorable safety profile with mainly manageable gastrointestinal side effects, the alkaloids from Prosopis juliflora demonstrate significant neurotoxicity.[5][8] Casuarine, as part of an ethanolic extract, appears to have low acute toxicity.[11][12]

For 2-Methyl-3,4,5-piperidinetriol , a predictive assessment based on its core piperidine structure suggests a potential for dose-dependent toxicity, likely manifesting as gastrointestinal disturbances and, at higher concentrations, possible neurotoxic effects. The addition of a methyl group could influence its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. N-alkylation of DNJ, for example, has been shown to alter its toxicity and antiviral activity.[16]

Therefore, the immediate next step for characterizing 2-Methyl-3,4,5-piperidinetriol is to conduct the in vitro and in vivo studies outlined in this guide. Determining its IC50 values in relevant cell lines and its oral LD50 in an animal model will provide the foundational data for a comprehensive risk assessment. Further mechanistic studies, including its inhibitory activity against a panel of human glycosidases and its potential off-target effects, will be crucial for elucidating its complete toxicological profile and therapeutic potential.

References

  • Asano, N. (2003). Naturally Occurring Iminosugars and Related Compounds: Structure, Distribution, and Biological Activity. Current Topics in Medicinal Chemistry, 3(5), 471-484. [Link]

  • InBio. (n.d.). Iminosugars. Retrieved from [Link]

  • ResearchGate. (n.d.). Naturally Occurring Iminosugars and Related Compounds: Structure, Distribution, and Biological Activity. Retrieved from [Link]

  • Silva, A. M. M., et al. (2006). Alkaloids from Prosopis juliflora leaves induce glial activation, cytotoxicity and stimulate NO production. Toxicology in Vitro, 20(1), 91-99. [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Iminosugar. Retrieved from [Link]

  • Silva, V. D. A., et al. (2018). Neurotoxicity of Prosopis juliflora: from Natural Poisoning to Mechanism of Action of Its Piperidine Alkaloids. Neurotoxicity Research, 34(4), 878-888. [Link]

  • MDPI. (2026). N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. Retrieved from [Link]

  • MDPI. (n.d.). Prosopis Plant Chemical Composition and Pharmacological Attributes: Targeting Clinical Studies from Preclinical Evidence. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Overview of Genus Prosopis Toxicity Reports and its Beneficial Bi. Retrieved from [Link]

  • Taylor & Francis. (2016). Synergistic Effects of the Alkaloids of Prosopis juliflora, Causing Multiple Organ Toxicity in Mouse Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Review Article Therapeutic Prospects of Mulberry-Derived DNJ: A Review. Retrieved from [Link]

  • PLOS. (2018). Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin. Retrieved from [Link]

  • MDPI. (n.d.). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Single dose oral toxicity study of ethanolic extract from inflorescence of Casuarina equisetifolia in Wistar rats. Retrieved from [Link]

  • ResearchGate. (2015). THE PHARMACOLOGICAL IMPORTANCE OF CASUARINA EQUISETIFOLIA -AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Deoxynojirimycin. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)-. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)-. Retrieved from [Link]

  • NCBI Bookshelf. (2023). Plant Alkaloids Toxicity. Retrieved from [Link]

  • NICNAS. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3,4,5-Tetrahydropyridine trimer. Retrieved from [Link]

  • MD Searchlight. (2024). Plant Alkaloids Toxicity. Retrieved from [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • ResearchGate. (2018). Single dose oral toxicity study of ethanolic extract from inflorescence of Casuarina equisetifolia in Wistar rats. Retrieved from [Link]

  • PlantaeDB. (2026). 2-(Hydroxymethyl)piperidine-3,4,5-triol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Purity of Natural vs. Synthetic 2-Methyl-3,4,5-piperidinetriol

This guide provides a comprehensive framework for the quantitative comparison of purity between 2-Methyl-3,4,5-piperidinetriol derived from natural sources and that produced via chemical synthesis. It is intended for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the quantitative comparison of purity between 2-Methyl-3,4,5-piperidinetriol derived from natural sources and that produced via chemical synthesis. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the impurity profiles inherent to each sourcing methodology.

Executive Summary

The origin of a pharmacologically active compound—whether isolated from a natural source or constructed in a laboratory—profoundly influences its purity and impurity profile. This guide details the critical analytical methodologies required to quantify the purity of 2-Methyl-3,4,5-piperidinetriol, a polyhydroxylated piperidine alkaloid of significant interest. We present a head-to-head comparison of typical impurity profiles, arming the reader with the scientific rationale to select the appropriate analytical tools and make informed decisions based on the specific requirements of their research or drug development phase. The discussion is grounded in established analytical principles and aligned with regulatory expectations for impurity characterization.[1][2][3][4][5]

Introduction to 2-Methyl-3,4,5-piperidinetriol

2-Methyl-3,4,5-piperidinetriol belongs to the family of polyhydroxylated piperidine alkaloids, a class of compounds often referred to as iminosugars or azasugars.[6] These molecules are structural mimics of monosaccharides, where the endocyclic oxygen is replaced by a nitrogen atom. This substitution imparts a positive charge at physiological pH, enabling them to act as potent inhibitors of glycosidases and glycosyltransferases. Their therapeutic potential is vast, spanning antiviral, anticancer, and antidiabetic applications.

The purity of such an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Impurities can arise from the starting materials, reagents, and side reactions in a synthetic process, or from co-extracted, structurally related compounds in a natural product.[1][3] Therefore, a robust analytical comparison is essential to understand the distinct advantages and challenges associated with each sourcing strategy.

Sourcing and Typical Impurity Landscapes

The impurity profile of 2-Methyl-3,4,5-piperidinetriol is intrinsically linked to its origin. Natural isolation and chemical synthesis present fundamentally different challenges and result in distinct impurity patterns.

Natural Isolation

Polyhydroxylated alkaloids are widespread in plants and microorganisms.[6][7] The isolation of 2-Methyl-3,4,5-piperidinetriol from a natural source, such as plants of the Piperaceae family, typically involves extraction followed by extensive chromatographic purification.[7]

  • Process-Related Impurities: Residual solvents from extraction (e.g., methanol, ethanol), and inorganic salts from buffers.

  • Source-Related Impurities: The most significant challenge is the presence of other structurally similar alkaloids (isomers, homologs) that are co-extracted and may be difficult to separate. Other plant-derived secondary metabolites, such as flavonoids and terpenoids, can also be present in trace amounts.[8]

Natural_Isolation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification Plant Plant Biomass Grind Grinding & Homogenization Plant->Grind Extract Solvent Extraction (e.g., MeOH/H2O) Grind->Extract Filtration Filtration Extract->Filtration Crude Extract IonExchange Ion Exchange Chromatography Filtration->IonExchange PrepHPLC Preparative HPLC IonExchange->PrepHPLC Crystallization Crystallization PrepHPLC->Crystallization API Natural API Crystallization->API

Caption: Workflow for Natural Product Isolation.

Chemical Synthesis

Synthetic routes to piperidine derivatives are numerous and offer high control over the final product's stereochemistry.[9][10][11] A common strategy might involve starting from a chiral precursor and building the piperidine ring through cyclization reactions.

  • Process-Related Impurities: Unreacted starting materials, intermediates, reagents (e.g., catalysts, coupling agents), and by-products from incomplete reactions or side reactions.[3]

  • Stereoisomeric Impurities: Enantiomers or diastereomers can form if stereocontrol is not absolute during the synthesis. These are often the most difficult impurities to remove and can have different pharmacological or toxicological profiles.

Synthetic_Workflow cluster_0 Multi-Step Synthesis cluster_1 Purification SM Starting Material (Chiral Pool) Step1 Reaction 1 SM->Step1 Step2 Reaction 2 Step1->Step2 StepN Cyclization Step2->StepN Workup Aqueous Workup StepN->Workup Crude Product Column Column Chromatography Workup->Column Crystallization Crystallization Column->Crystallization API Synthetic API Crystallization->API

Caption: General Workflow for Chemical Synthesis.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is necessary to fully characterize and compare the purity of 2-Methyl-3,4,5-piperidinetriol from different sources.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolving power.[12][13] Given the polar, non-chromophoric nature of the analyte, specific modes of HPLC are required.

  • Expertise & Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for highly polar compounds like polyhydroxylated alkaloids. For detection, a Universal Detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal as it does not require a chromophore. Coupling HILIC with Mass Spectrometry (MS) provides powerful impurity identification capabilities.

  • Trustworthiness: Method validation is critical. The analytical procedure must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. System suitability tests (e.g., peak symmetry, resolution between the main peak and a known impurity) must be performed before each run to ensure the system is performing correctly.

Step-by-Step HPLC-CAD Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable diluent (e.g., 80:20 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Chromatographic System:

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile.

    • Gradient: 95% B to 50% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Detector (CAD):

    • Nebulizer Temperature: 35 °C.

    • Data Collection Rate: 10 Hz.

  • Analysis: Integrate all peaks and calculate the area percent purity. Any peak greater than the reporting threshold (typically 0.05% as per ICH Q3A) should be reported.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile and semi-volatile impurities. However, the high polarity and low volatility of 2-Methyl-3,4,5-piperidinetriol, due to its multiple hydroxyl groups, necessitate a derivatization step.[14][15]

  • Expertise & Rationale: Silylation is a common derivatization technique that replaces the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups.[16] This dramatically increases the volatility of the analyte, making it amenable to GC analysis. The mass spectrometer provides definitive identification of impurities based on their fragmentation patterns.

  • Trustworthiness: The derivatization reaction must be reproducible and driven to completion to ensure accurate quantification. A derivatization blank and a control sample should be run to check for artifacts from the reagents.

Step-by-Step GC-MS Protocol (with Derivatization):

  • Derivatization:

    • Place ~1 mg of the sample in a reaction vial and dry completely under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Seal the vial and heat at 70 °C for 60 minutes.

  • GC-MS System:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min.

    • MS Transfer Line: 290 °C.

    • Ion Source: 230 °C.

    • Scan Range: 50-650 m/z.

  • Analysis: Analyze the total ion chromatogram (TIC) for impurity peaks. Identify impurities by comparing their mass spectra against libraries (e.g., NIST) and known fragmentation patterns.

Quantitative NMR (qNMR)

qNMR is a powerful primary analytical method for determining the absolute purity (assay) of a substance without the need for a specific reference standard of the analyte itself.[17][18] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei.[19]

  • Expertise & Rationale: By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integrals of specific, non-overlapping peaks from the analyte and the standard.[18][19] This method is invaluable for qualifying in-house primary standards.

  • Trustworthiness: The selection of a suitable internal standard is critical; it must be stable, have peaks that do not overlap with the analyte, and be accurately weighed. Key NMR acquisition parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure full signal relaxation and accurate integration.

Step-by-Step ¹H-qNMR Protocol:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 2-Methyl-3,4,5-piperidinetriol sample into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic acid, Dimethyl sulfone) and add it to the same tube.

    • Record the exact masses of both the analyte and the standard.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL D₂O).

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard quantitative pulse program with a 90° pulse.

    • Relaxation Delay (D1): ≥ 30 seconds (must be determined experimentally).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Data Processing & Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal for the analyte (Iₐ) and a signal for the internal standard (Iₛₜₐ).

    • Calculate purity using the following formula:[17] Purityₐ (%) = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Purityₛₜₐ (%) Where: P=Purity, I=Integral, N=Number of protons, M=Molar mass, m=mass.

Analytical_Comparison_Workflow cluster_0 Sample Sources cluster_1 Analytical Techniques cluster_2 Data Output & Comparison Nat Natural Product Lot HPLC HPLC-CAD/MS (Relative Purity, Impurity Profile) Nat->HPLC GCMS GC-MS (Derivatized) (Volatile Impurities) Nat->GCMS qNMR qNMR (Absolute Purity / Assay) Nat->qNMR Syn Synthetic Batch Syn->HPLC Syn->GCMS Syn->qNMR Data Quantitative Purity Data & Impurity Identification HPLC->Data GCMS->Data qNMR->Data

Caption: Workflow for Analytical Comparison.

Comparative Data Analysis (Illustrative)

The following tables present hypothetical yet representative data for comparing the purity of a typical natural product lot versus a synthetic batch of 2-Methyl-3,4,5-piperidinetriol.

Table 1: Summary of Purity by Different Methods

Analytical MethodNatural Product LotSynthetic BatchRationale for Difference
Purity by HPLC-CAD (Area %) 98.5%99.8%Natural lot contains more structurally related, co-eluting alkaloids.
Absolute Purity by qNMR 97.9% (w/w)99.5% (w/w)qNMR is more accurate, accounting for non-chromatographable impurities.
Residual Solvents (GC-MS) < 0.1% (Methanol)0.15% (Ethyl Acetate)Reflects solvents used in the final purification/crystallization steps.
Enantiomeric Purity (Chiral HPLC) N/A (Biosynthetically defined)> 99.9% e.e.Synthesis was highly stereocontrolled.

Table 2: Profile of Major Impurities (>0.10%)

Impurity IDRetention Time (HPLC)Proposed StructureNatural Lot (Area %)Synthetic Batch (Area %)Probable Origin
IMP-01 8.5 minIsomer (Diastereomer)0.75%Not DetectedCo-extracted natural product
IMP-02 9.2 minDeoxy-analog0.40%Not DetectedBiosynthetic pathway side-product
IMP-03 11.5 minUnreacted IntermediateNot Detected0.12%Incomplete synthetic reaction
IMP-04 13.1 minN-Oxide0.15%< 0.05%Degradation product (both)

Discussion and Interpretation

The illustrative data highlights a common trade-off. The synthetic route typically yields a product with higher overall purity and a more predictable, well-defined impurity profile consisting of process-related impurities.[3] The primary challenge is controlling and removing starting materials, by-products, and stereoisomers.

The natural product , while free from synthetic reagents, often presents a more complex impurity profile dominated by structurally related compounds from the same biosynthetic pathway.[6] These can be challenging to separate and identify, and their pharmacological activity may be unknown.

Implications for Drug Development:

  • Early Discovery: Natural extracts or partially purified materials may be suitable for initial screening.

  • Preclinical & Clinical Development: A well-characterized, high-purity synthetic material is almost always required. Regulatory bodies like the ICH mandate strict thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][5] Any impurity present at a level of 0.10% or higher generally requires structural identification, and higher levels may require toxicological qualification to ensure patient safety.[3][4]

Conclusion

The quantitative comparison of natural versus synthetic 2-Methyl-3,4,5-piperidinetriol reveals distinct purity and impurity profiles. Synthetic material generally offers higher purity and a more controlled impurity profile, which is advantageous for later-stage drug development. Natural material may be a valuable source for discovery but requires extensive purification and characterization to meet pharmaceutical quality standards.

The choice of sourcing depends on the intended application. A comprehensive analytical strategy employing orthogonal techniques like HPLC, GC-MS, and qNMR is not merely recommended but essential for building a complete picture of product quality, ensuring regulatory compliance, and guaranteeing the safety and efficacy of the final therapeutic agent.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

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  • Sugimoto, N., et al. (2020). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. [Link]

  • Zhang, T., et al. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. [Link]

  • Cebolla, V. L., et al. (2011). A derivatization procedure for the simultaneous analysis of iminosugars and other low molecular weight carbohydrates by GC–MS in mulberry (Morus sp.). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-3,4,5-piperidinetriol

Comprehensive Safety and Operational Guide: Handling 2-Methyl-3,4,5-piperidinetriol (Deoxyfuconojirimycin) As a Senior Application Scientist, I have designed this guide to bridge the gap between baseline safety data and...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Methyl-3,4,5-piperidinetriol (Deoxyfuconojirimycin)

As a Senior Application Scientist, I have designed this guide to bridge the gap between baseline safety data and functional laboratory application. Handling potent enzyme inhibitors requires more than just wearing gloves; it requires a deep understanding of the chemical's physical properties and its mechanistic behavior in your assays.

Executive Summary & Chemical Profile

2-Methyl-3,4,5-piperidinetriol, commonly referred to as 1-Deoxyfuconojirimycin (DFJ), is a potent, competitive inhibitor of α-L-fucosidases (GH29 family enzymes)[1]. As a critical reagent in glycobiology, it is extensively utilized to probe viral replication pathways, host-pathogen interactions, and lysosomal storage disorders[2][3]. Because DFJ is typically supplied as a fine, lyophilized powder, it presents unique inhalation and handling risks[4]. This guide provides drug development professionals with a self-validating, step-by-step operational plan for handling DFJ, ensuring both personnel safety and experimental integrity.

Hazard Profile & Personal Protective Equipment (PPE) Matrix

While DFJ is not acutely toxic via dermal contact, its physical state as a fine dust creates a significant risk of aerosolization[4]. Inhalation of potent enzyme inhibitors can cause unintended physiological effects, and dust clouds may present a localized combustion hazard if exposed to ignition sources[4].

Table 1: PPE Requirements and Scientific Causality

Equipment TypeSpecificationCausality / Scientific Rationale
Respiratory Protection NIOSH-certified P1/P2 or N95 respiratorDFJ powder is highly susceptible to aerosolization during weighing. A particulate respirator prevents inhalation of the active fucosidase inhibitor[4].
Hand Protection Nitrile gloves (min. 0.11 mm thickness)Prevents dermal absorption and cross-contamination. Nitrile provides sufficient chemical resistance for aqueous/DMSO solutions without the allergenic risks of latex[4].
Eye Protection Chemical safety gogglesProtects against transient conjunctival discomfort from airborne dust and accidental splashes during reconstitution[4].
Body Protection Impervious lab coat / OverallsMinimizes electrostatic charge accumulation which can repel fine powders, ensuring the chemical remains in the weighing vessel[4].

Operational Plan: Fucosidase Inhibition Assay Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines the safe preparation of DFJ and its application in a standard α-L-fucosidase inhibition assay using the chromogenic substrate p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc). This methodology is adapted from validated characterizations of GH29 fucosidases, such as human FUCA1 and bacterial TfFuc1 from [3][5].

Table 2: Quantitative Kinetic Parameters for DFJ Inhibition Assays

ParameterValueCausality / Significance
Target Enzyme GH29 α-L-fucosidaseDFJ is a specific competitive inhibitor for this family, mimicking the transition state of fucose[1].
Reference IC₅₀ ~3.9 µM (Human FUCA1)Provides a baseline concentration range for serial dilutions during assay setup[1].
Substrate (

)
pNP-Fuc (~670 µM)Establishes the substrate concentration needed to effectively compete with DFJ[3].
Quench Buffer pH 11.4Deprotonates the released p-nitrophenol to maximize its molar absorptivity at 405 nm[5].
Step-by-Step Methodology

Phase 1: Safe Reconstitution (Draft-Free Enclosure)

  • Preparation: Transfer the sealed DFJ vial to a certified Class II biological safety cabinet or a specialized powder-weighing fume hood to prevent air turbulence from dispersing the powder[4].

  • Equilibration: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can structurally degrade the inhibitor.

  • Weighing: Weigh the required mass using an anti-static spatula to prevent the powder from repelling out of the weigh boat.

  • Dissolution: Dissolve DFJ in sterile 1X PBS (pH 7.4) or DMSO to create a 10 mM stock solution. Causality: DFJ is highly water-soluble; physiological aqueous buffers maintain the structural integrity of the piperidine ring better than harsh organic solvents.

Phase 2: Fucosidase Inhibition Assay

  • Enzyme Preparation: Dilute the target α-L-fucosidase (e.g., recombinant TfFuc1) in an appropriate buffer (e.g., 50 mM glycine buffer, pH 9.0) to a final concentration of ~0.17 µM[5].

  • Inhibitor Pre-incubation: In a 96-well microplate, combine the enzyme with varying concentrations of DFJ (ranging from 0.1 nM to 100 µM). Self-Validating Step: Always include a "No Inhibitor" control to establish the baseline maximum velocity (

    
    ). Incubate at 37°C for 30 minutes. Causality: Pre-incubation allows the competitive inhibitor to reach equilibrium with the enzyme's active site before the substrate is introduced, ensuring an accurate 
    
    
    
    calculation[1].
  • Substrate Addition: Add pNP-Fuc to a final concentration of 5 mM[5].

  • Quenching & Readout: Incubate for 15-30 minutes at 37°C. Stop the reaction by adding 200 µL of 0.1 M sodium carbonate buffer (pH 11.4). Read the absorbance at 405 nm using a spectrophotometer[5]. Causality: The high pH quench buffer halts enzymatic activity and deprotonates the released p-nitrophenol for high-sensitivity detection[5].

Workflow Visualization

G N1 PPE Verification (Respirator, Nitrile Gloves, Goggles) N2 Weighing DFJ (Ventilated Enclosure) N1->N2 Proceed to Handling N3 Stock Solution Prep (Dissolve in PBS/Water) N2->N3 Transfer to Solution N4 Fucosidase Incubation (37°C, 30 mins) N3->N4 Serial Dilution N5 Substrate Addition (pNP-α-L-fucopyranoside) N4->N5 Enzyme-Inhibitor Complex Formed N6 Absorbance Readout (405 nm) N5->N6 Quench & Read N7 Chemical Disposal (Hazardous Waste) N6->N7 Decontamination

Workflow and safety checkpoints for Deoxyfuconojirimycin handling and fucosidase inhibition assay.

Spill Management and Disposal Plan

A self-validating safety system requires pre-planned responses to accidental exposure, ensuring that your lab remains compliant and uncontaminated[4].

Minor Spills (Powder or Solution):

  • Do not sweep dry powder, as this generates hazardous, inhalable dust clouds[4].

  • Cover the spill with damp absorbent paper towels to suppress aerosolization.

  • Wipe the area inward from the edges to prevent spreading.

  • Place all contaminated materials into a sealed, labeled chemical waste bag.

Major Spills:

  • Evacuate the immediate area and allow suspended dust to settle[4].

  • Wear a full-face powered air-purifying respirator (PAPR) if ventilation is compromised[4].

  • Use a HEPA-filtered vacuum (explosion-proof) to collect the powder[4].

Disposal: Unused DFJ and assay waste (containing p-nitrophenol) must not be poured down the drain. Collect aqueous waste in a designated, clearly labeled "Aqueous Basic Chemical Waste" container (due to the high pH of the sodium carbonate quench buffer). Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations[4].

References

  • Title: Characterization of an α-l-fucosidase from the periodontal pathogen Tannerella forsythia Source: Virulence (Taylor & Francis / NCBI) URL: [Link]

  • Title: In vitro and in vivo comparative and competitive activity-based protein profiling of GH29 α-L-fucosidases Source: Chemical Science (RSC Publishing) URL: [Link]

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